[4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(tetrazol-1-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-7(2-4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHALYQHTJOQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390181 | |
| Record name | [4-(1H-tetrazol-1-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-47-3 | |
| Record name | 2-[4-(1H-Tetrazol-1-yl)phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1H-tetrazol-1-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(1H-tetrazol-1-yl)phenoxy]acetic acid (CAS 832740-47-3)
Introduction
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid, with the CAS number 832740-47-3, is a multifaceted organic compound that stands at the intersection of several key areas in chemical and pharmaceutical research. Its structure, featuring a phenoxyacetic acid moiety linked to a tetrazole ring, suggests a rich potential for biological activity and diverse applications. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, chemical properties, and explore its potential as a pharmacologically active agent.
The core of this molecule's potential lies in the strategic combination of two important pharmacophores. The phenoxyacetic acid scaffold is a well-established component in a variety of therapeutic agents. The tetrazole ring is a key functional group in medicinal chemistry, often employed as a bioisostere of a carboxylic acid. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to interact with biological targets.[1][2][3][4]
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 832740-47-3 | [1][5] |
| Molecular Formula | C₉H₈N₄O₃ | [1][5] |
| Molecular Weight | 220.18 g/mol | [1][5] |
| IUPAC Name | 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid | [1] |
| SMILES | O=C(O)COc1ccc(cc1)n1cnnn1 | [1][5] |
| Predicted pKa | 3.01 ± 0.10 | [5] |
While specific, experimentally determined spectroscopic data for this compound is not widely available in peer-reviewed literature, characterization would typically involve the following techniques:
-
¹H NMR Spectroscopy: Expected signals would include peaks corresponding to the aromatic protons on the phenoxy ring, a singlet for the methylene protons of the acetic acid group, and a characteristic singlet for the proton on the tetrazole ring.
-
¹³C NMR Spectroscopy: The spectrum would show distinct signals for the carbon atoms of the phenyl ring, the tetrazole ring, the methylene group, and the carbonyl group of the carboxylic acid.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and vibrations associated with the aromatic and tetrazole rings.
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-stage process. The first stage involves the formation of the key intermediate, 4-(1H-tetrazol-1-yl)phenol. The second stage is the alkylation of this intermediate to introduce the acetic acid moiety.
Caption: Proposed two-stage synthesis of this compound.
Stage 1: Synthesis of 4-(1H-tetrazol-1-yl)phenol
This intermediate can be prepared from 4-aminophenol through a series of well-established reactions.
Protocol:
-
Diazotization of 4-Aminophenol: 4-Aminophenol is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.
-
Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is added to a solution of copper(I) cyanide to yield 4-cyanophenol.
-
Tetrazole Formation: 4-cyanophenol is reacted with sodium azide and a proton source, such as ammonium chloride, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the [3+2] cycloaddition reaction, forming the tetrazole ring.[6] An alternative method involves using zinc acetate as a catalyst in water, which is a more environmentally friendly approach. Upon completion, acidification of the reaction mixture precipitates the product, 4-(1H-tetrazol-1-yl)phenol.
Stage 2: Synthesis of this compound
This stage utilizes a Williamson ether synthesis followed by ester hydrolysis.
Protocol:
-
Alkylation: 4-(1H-tetrazol-1-yl)phenol is dissolved in a polar aprotic solvent such as acetone or acetonitrile. A base, typically potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the phenoxide. Ethyl bromoacetate is then added, and the mixture is heated under reflux. The phenoxide acts as a nucleophile, displacing the bromide ion from ethyl bromoacetate in an SN2 reaction to form ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate.[7][8][9]
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final product, this compound.[10]
Potential Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively reported in public-domain literature, the structural motifs present in the molecule suggest several avenues for pharmacological activity. The following discussion is based on the known activities of structurally related compounds.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Phenoxyacetic acid derivatives are a known class of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. As such, PPAR agonists are used in the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. It is plausible that this compound could exhibit activity at one or more of the PPAR isoforms (α, γ, or δ).
Caption: Hypothetical mechanism of action via PPAR agonism.
Anticancer Potential
Both tetrazole and phenoxyacetic acid derivatives have been investigated for their anticancer properties. Some phenoxyacetic acid analogues have been shown to inhibit the growth of cancer cells.[3] The tetrazole moiety is present in several approved anticancer drugs.[3] Therefore, this compound could potentially exhibit cytotoxic or antiproliferative effects against cancer cell lines.
Anti-inflammatory and Other Activities
Derivatives of both parent scaffolds have also been explored for anti-inflammatory, antibacterial, and antifungal activities. The combination of these two pharmacophores in a single molecule could lead to synergistic or novel biological effects.
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for further chemical modification and exploration in drug discovery programs.
-
Lead Compound Optimization: The molecule can serve as a starting point for the synthesis of a library of analogues. Modifications to the phenoxy ring (e.g., substitution with halogens or other functional groups) or the acetic acid chain could be explored to optimize potency, selectivity, and pharmacokinetic properties.
-
Biochemical Probe: This compound could be utilized as a tool compound in biochemical and cellular assays to investigate the role of specific biological targets.
-
Agricultural Chemistry: Given that some phenoxyacetic acids are used as herbicides, this compound could be screened for potential applications in agriculture as a plant growth regulator.[1]
Conclusion
This compound is a compound with significant potential in the fields of medicinal and materials chemistry. Its synthesis is achievable through established synthetic routes, and its structure suggests a range of possible biological activities. While specific experimental data for this compound is limited in the public domain, the information available for related structures provides a strong rationale for its further investigation. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this promising molecule.
References
- 1. Buy this compound | 832740-47-3 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 5. Page loading... [wap.guidechem.com]
- 6. growingscience.com [growingscience.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to [4-(1H-tetrazol-1-yl)phenoxy]acetic acid: Synthesis, Biological Profile, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid is a multifaceted organic compound characterized by a phenoxyacetic acid scaffold linked to a tetrazole ring. With a molecular formula of C9H8N4O3 and a molecular weight of 220.18 g/mol , this molecule has garnered interest in medicinal chemistry and biochemical research. The tetrazole moiety, a key structural feature, is a well-recognized bioisostere of the carboxylic acid group, often employed in drug design to enhance metabolic stability and improve pharmacological properties. This guide provides a comprehensive overview of the synthesis, potential biological activities, and therapeutic prospects of this compound, offering valuable insights for researchers in drug discovery and development.
Chemical Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical strategies, including traditional multi-step synthesis, as well as more advanced methods like microwave-assisted and solvothermal synthesis.
Traditional Synthetic Approach
A common route for the synthesis of this compound involves a multi-step process commencing with the alkylation of an appropriate phenol. The synthesis typically proceeds as follows:
-
Alkylation of 4-aminophenol: The synthesis often begins with the reaction of 4-aminophenol with ethyl bromoacetate. This reaction, proceeding via nucleophilic substitution, yields the key intermediate, ethyl (4-aminophenoxy)acetate.
-
Tetrazole Ring Formation: The amino group of the intermediate is then converted into a tetrazole ring. This transformation typically involves diazotization of the amino group, followed by a reaction with an azide source.
-
Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, yielding the target compound, this compound.
Advanced Synthetic Methodologies
To enhance reaction efficiency, modern synthetic techniques have been applied to the synthesis of tetrazole-containing compounds.
-
Microwave-Assisted Synthesis: This method offers significant advantages, including reduced reaction times and improved yields, by providing rapid and uniform heating.
-
Solvothermal Synthesis: Conducted in sealed vessels under high temperature and pressure, this technique can enhance reaction rates and yields, particularly for the tetrazole formation step.
Experimental Protocol: Representative Synthesis of a Tetrazole Derivative
Step 1: Synthesis of the Nitrile Precursor
-
A mixture of the starting phenol, an appropriate haloacetonitrile, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the nitrile intermediate.
Step 2: Cycloaddition to Form the Tetrazole Ring
-
The nitrile intermediate is dissolved in a solvent such as dimethylformamide (DMF).
-
Sodium azide and a catalyst (e.g., zinc bromide) are added to the solution.
-
The reaction mixture is heated for several hours, with progress monitored by TLC.
-
After completion, the reaction is quenched, and the product is extracted and purified.
Biological Activities and Therapeutic Potential
The unique structural combination of the phenoxyacetic acid moiety and the tetrazole ring in this compound suggests a wide range of potential biological activities.
Antiallergic and Anti-inflammatory Properties
Compounds with similar structures have demonstrated significant antiallergic effects. For instance, the related compound 4-[2-oxo-3-(1H-tetrazol-5-yl)-2H-chromen-8-yloxy]-butyric acid (C4C) has been shown to inhibit mast cell activation by blocking calcium influx, a critical step in the allergic cascade. This mechanism prevents the release of histamine and other inflammatory mediators from mast cells. It is plausible that this compound may exert its antiallergic effects through a similar mast cell stabilization mechanism.
Signaling Pathway: Mast Cell Degranulation Inhibition
Caption: Proposed mechanism of antiallergic action.
Anticancer Potential
The tetrazole scaffold is a prominent feature in many anticancer agents. While specific data for this compound is limited, numerous studies on related tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
| Tetrazole Derivative | Cancer Cell Line | IC50 Value | Reference |
| Tetrazole-based isoxazolines | A549 (Lung) | 1.49 µM | |
| Tetrazole-based isoxazolines | MDA-MB-231 (Breast) | 2.83 µM | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides | HCT 116 (Colorectal) | 0.39–0.6 µM | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides | PC-3 (Prostate) | 0.17–0.36 µM |
Table 1: Anticancer Activity of Representative Tetrazole Derivatives.
The anticancer mechanism of tetrazole-containing compounds can be multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Tetrazole derivatives have also been extensively investigated for their antimicrobial properties. Research has shown that certain tetrazole-containing compounds exhibit potent activity against a range of bacterial and fungal pathogens.
| Tetrazole Derivative | Microorganism | MIC Value | Reference |
| Imide-tetrazoles | Staphylococcus aureus | 0.8 µg/mL | |
| Imide-tetrazoles | Staphylococcus epidermidis | 0.8 µg/mL | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus | 125 µg/mL | |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis | 125 µg/mL |
Table 2: Antimicrobial Activity of Representative Tetrazole Derivatives.
The antimicrobial action of tetrazoles can involve various mechanisms, such as the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial replication.
Herbicidal Activity
The phenoxyacetic acid moiety is a common structural feature in many herbicides. This suggests that this compound could potentially exhibit herbicidal properties by interfering with plant growth hormones like auxin. However, this remains a speculative area requiring further investigation.
Structure-Activity Relationships (SAR)
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Key considerations for SAR studies include:
-
Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can significantly influence the compound's interaction with biological targets.
-
Modifications of the Acetic Acid Side Chain: Alterations to the acetic acid group can impact the molecule's acidity, polarity, and overall pharmacokinetic profile.
-
Functionalization of the Tetrazole Ring: The nitrogen atoms of the tetrazole ring provide opportunities for further chemical modifications to fine-tune the compound's activity and selectivity.
Workflow: Structure-Activity Relationship (SAR) Studies
Caption: A typical workflow for SAR studies.
Pharmacokinetics and Toxicology
Currently, there is a lack of specific pharmacokinetic and toxicological data for this compound in the public domain. However, general characteristics of tetrazole-containing compounds can provide some initial insights. The tetrazole ring is generally considered to be metabolically stable. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), would be influenced by the overall physicochemical properties of the molecule, such as its lipophilicity and acidity. For drug development, it is crucial to conduct in vitro and in vivo studies to determine the compound's ADME and to assess its potential toxicity.
Conclusion and Future Directions
This compound is a promising chemical entity with a diverse range of potential biological activities, including antiallergic, anticancer, and antimicrobial effects. The presence of the metabolically robust tetrazole ring, acting as a carboxylic acid bioisostere, makes it an attractive scaffold for further drug development.
Future research should focus on several key areas:
-
Definitive Biological Screening: Conducting comprehensive in vitro and in vivo studies to confirm and quantify the predicted biological activities of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its biological effects.
-
Structure-Activity Relationship (SAR) Optimization: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing the ADME properties and safety profile of lead compounds to assess their drug-likeness.
By systematically addressing these research avenues, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of novel therapeutic agents for a variety of diseases.
A Comprehensive Technical Guide to 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, including its IUPAC name and synonyms, and present a detailed analysis of its physicochemical properties. The guide will further elucidate common synthetic pathways, explore its reactivity, and discuss its current and potential applications, with a particular focus on its role as a bioisostere in drug design. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of tetrazole-containing compounds.
Chemical Identity and Nomenclature
The compound with the common name [4-(1H-tetrazol-1-yl)phenoxy]acetic acid is systematically named according to IUPAC nomenclature.
IUPAC Name
The correct IUPAC name for this compound is 2-[4-(tetrazol-1-yl)phenoxy]acetic acid [1][2].
Synonyms
Several synonyms are used in literature and commercial listings to refer to this compound. These include:
-
(4-(1H-tetrazol-1-yl)phenoxy)acetic acid
-
(4-TETRAZOL-1-YL-PHENOXY)-ACETIC ACID[3]
-
2-(4-(1h-tetrazol-1-yl)phenoxy)acetic acid[2]
Chemical Identifiers
A summary of key chemical identifiers for 2-[4-(tetrazol-1-yl)phenoxy]acetic acid is provided in the table below for unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 832740-47-3 | [1][3] |
| Molecular Formula | C9H8N4O3 | [1][3] |
| Molecular Weight | 220.18 g/mol | [1] |
| InChI | InChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-7(2-4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) | [1][3] |
| InChI Key | LFHALYQHTJOQOT-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1N2C=NN=N2)OCC(=O)O | [1][3] |
Physicochemical Properties
The distinct structural features of 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid, namely the acidic proton of the carboxylic acid, the nitrogen-rich tetrazole ring, and the aromatic phenoxy group, govern its physicochemical properties.
Solubility
The molecule possesses both hydrophilic (carboxylic acid and tetrazole) and hydrophobic (phenoxy) moieties, rendering it amphiphilic[1]. Its solubility is pH-dependent, with increased solubility in aqueous alkaline solutions due to the deprotonation of the carboxylic acid. In organic solvents, its solubility will vary depending on the polarity of the solvent.
Acidity
The carboxylic acid group is the primary acidic center of the molecule. The predicted pKa is approximately 3.01[3], indicating it is a moderately strong organic acid.
Electrochemical Properties
The electrochemical behavior of this compound is influenced by the redox-active tetrazole ring and the aromatic phenoxy system[1]. The tetrazole ring can undergo a reversible one-electron reduction to form a radical anion[1].
Synthesis and Reactivity
The synthesis of 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid can be achieved through several routes, typically involving multi-step processes.
General Synthetic Approach
A common synthetic strategy begins with a substituted phenol, such as 4-aminophenol or 4-nitrophenol[1]. The tetrazole ring is then introduced, followed by the addition of the acetic acid moiety.
The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized Synthetic Workflow for 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid.
A key step often involves the [3+2] cycloaddition of an azide with a nitrile to form the tetrazole ring. Solvothermal synthesis methods can also be employed to enhance reaction rates and yields, particularly for the tetrazole formation step[1].
Reactivity
The reactivity of 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid is characterized by the functionalities present:
-
Carboxylic Acid: Undergoes typical acid-base reactions, esterification, and amide bond formation.
-
Phenoxy Group: Can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the tetrazole ring may deactivate the aromatic system.
-
Tetrazole Ring: The nitrogen atoms can act as nucleophiles or be involved in coordination with metal ions. The ring itself is generally stable but can undergo reactions under specific conditions.
Applications in Drug Development and Research
The unique properties of the tetrazole moiety make 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid and its derivatives valuable in pharmaceutical research.
Tetrazole as a Carboxylic Acid Bioisostere
In medicinal chemistry, the tetrazole group is widely recognized as a bioisostere for the carboxylic acid group[4][5]. This substitution can lead to several advantages in drug design:
-
Improved Pharmacokinetic Profile: Tetrazoles generally exhibit better metabolic stability and membrane permeability compared to carboxylic acids, which can lead to enhanced bioavailability[4][5].
-
Enhanced Receptor Binding: The tetrazole ring can participate in similar hydrogen bonding interactions as a carboxylic acid, allowing it to mimic the binding of the natural ligand to a biological target[4].
-
Increased Lipophilicity: The replacement of a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can be beneficial for crossing biological membranes[5].
The following diagram illustrates the bioisosteric relationship:
Caption: The bioisosteric replacement of a carboxylic acid with a tetrazole ring.
Therapeutic Potential
While specific therapeutic applications for 2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid are still under investigation, its structural motifs suggest potential in several areas. Tetrazole derivatives have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and antihypertensive effects[1][4]. The phenoxyacetic acid scaffold is also a known pharmacophore present in various drugs.
Other Research Applications
Beyond medicinal chemistry, this compound may find use in:
-
Biochemical Research: As a tool to study enzyme inhibition and cellular signaling pathways[1].
-
Agricultural Chemistry: The phenoxyacetic acid structure is a common feature in herbicides, suggesting potential applications as a plant growth regulator[1].
-
Materials Science: The tetrazole ring can serve as a versatile building block for the synthesis of novel materials with properties such as heat resistance and flame retardancy[1].
Conclusion
2-[4-(1H-tetrazol-1-yl)phenoxy]acetic acid is a compound with significant potential, primarily driven by the unique properties of the tetrazole ring as a carboxylic acid bioisostere. Its synthesis is achievable through established chemical routes, and its reactivity allows for further functionalization to create diverse chemical libraries. For researchers in drug discovery and development, this molecule represents a valuable scaffold for the design of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.
References
- 1. Buy this compound | 832740-47-3 [smolecule.com]
- 2. PubChemLite - 2-(4-(1h-tetrazol-1-yl)phenoxy)acetic acid (C9H8N4O3) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
A-Z. A Senior Application Scientist's In-depth Technical Guide to the Computational Chemistry of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid.
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
This whitepaper provides a comprehensive technical guide to the computational analysis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. This molecule, featuring a phenoxyacetic acid scaffold linked to a tetrazole ring, presents significant opportunities for exploration in medicinal chemistry and materials science.[1] The tetrazole group, in particular, is a well-established bioisostere for carboxylic acids, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates.[2][3][4] This guide eschews a rigid template, instead presenting a logically structured, in-depth workflow designed to fully characterize the molecule's electronic properties and interaction potential. As a self-validating system of protocols, this document provides field-proven insights into the causality behind experimental choices, empowering researchers to not only replicate these methods but also to understand their underlying principles. We will progress from foundational quantum mechanical calculations to sophisticated simulations of its behavior in a biological context, providing detailed, step-by-step methodologies, data interpretation guidelines, and illustrative visualizations.
Introduction
This compound (molecular formula C9H8N4O3) is a compelling molecule for computational investigation.[1][5] Its structure combines the phenoxyacetic acid moiety, a common feature in herbicides, with a tetrazole ring, a heterocyclic compound known for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][6] This unique combination suggests potential applications in both agricultural and pharmaceutical research.[1]
Computational chemistry offers a powerful, cost-effective lens through which to explore the potential of this molecule before committing to extensive laboratory synthesis and testing. By simulating its properties and interactions at the atomic level, we can predict its reactivity, stability, and potential as a ligand for biological targets. This guide will lead you through a multi-stage computational analysis designed to build a holistic understanding of this compound, from the quantum mechanics of a single molecule to its dynamic behavior in a complex biological system.
Part I: Foundational Quantum Chemical Analysis
The first step in understanding any molecule is to characterize its intrinsic properties. For this, we turn to Density Functional Theory (DFT), a robust quantum mechanical modeling method. DFT allows us to determine the molecule's most stable three-dimensional structure (its geometry) and to probe its electronic landscape.
Rationale for Method Selection
We will employ the B3LYP functional with a 6-311++G(d,p) basis set. This combination is widely regarded as providing an excellent balance between computational accuracy and efficiency for organic molecules.[7][8][9][10] The B3LYP functional is a hybrid functional that has a strong track record for predicting molecular geometries and energies. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately model the lone pairs on nitrogen and oxygen atoms, and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.[10]
Protocol 1: Geometry Optimization and Vibrational Analysis
This protocol establishes the molecule's most stable conformation and confirms that it is at a true energy minimum.
Methodology:
-
Input Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
DFT Calculation Setup:
-
Use a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the B3LYP functional and the 6-311++G(d,p) basis set.
-
Initiate a geometry optimization calculation followed by a frequency calculation.
-
-
Validation: A successful optimization is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. An imaginary frequency indicates a saddle point on the potential energy surface, not a true minimum.
Protocol 2: Analysis of Molecular Orbitals and Reactivity Descriptors
This analysis provides insights into the molecule's chemical reactivity and kinetic stability.[11]
Methodology:
-
Frontier Molecular Orbital (FMO) Analysis:
-
From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive.
-
-
Molecular Electrostatic Potential (MEP) Surface Analysis:
-
Generate the MEP surface, which maps the electrostatic potential onto the electron density surface.[12]
-
This visualization reveals the charge distribution and helps identify sites for electrophilic and nucleophilic attack.[12][13][14][15] Red/yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[15]
-
Anticipated Data and Interpretation
The results of these DFT calculations should be summarized for clarity.
| Parameter | Description | Significance |
| Optimized Bond Lengths (Å) and Angles (°) ** | Key geometric parameters of the stable conformation. | Provides the foundational 3D structure for all further simulations. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) ** | Measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |
digraph "DFT_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Input" { label="Input Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Start [label="Build 3D Structure of\nthis compound"]; }
subgraph "cluster_Calculation" { label="Quantum Calculation"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Opt [label="Geometry Optimization\n(B3LYP/6-311++G(d,p))"]; Freq [label="Frequency Calculation"]; }
subgraph "cluster_Analysis" { label="Data Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Validation [label="Validate Minimum Energy\n(No Imaginary Frequencies)", shape=diamond, fillcolor="#FCE8E6"]; FMO [label="FMO Analysis\n(HOMO, LUMO, Gap)"]; MEP [label="MEP Surface Analysis"]; }
Start -> Opt; Opt -> Freq; Freq -> Validation; Validation -> FMO [label="If Valid"]; Validation -> MEP [label="If Valid"]; }
Caption: Workflow for DFT analysis.
Part II: Simulating Biological Interactions with Molecular Docking
Given the pharmacological potential of tetrazole and phenoxyacetic acid derivatives, a crucial step is to investigate how this compound might interact with a biological target.[16][17][18][19][20][21] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[22]
Hypothetical Target Selection: Cyclooxygenase-2 (COX-2)
Many anti-inflammatory drugs target the COX-2 enzyme. Tetrazole derivatives have been identified as effective and selective COX-2 inhibitors.[21] Therefore, for this guide, we will use human COX-2 as a hypothetical protein target to demonstrate the docking protocol.
Protocol 3: Ligand and Receptor Preparation
Proper preparation of both the ligand (our molecule) and the receptor (COX-2) is critical for a successful docking simulation.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 (e.g., from the Protein Data Bank).
-
Using software like AutoDockTools or PyMOL, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Kollman charges).
-
Save the prepared receptor in the required PDBQT file format.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound from Part I.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
Protocol 4: Docking Simulation with AutoDock Vina
AutoDock Vina is a widely used and effective open-source program for molecular docking.[23][24]
Methodology:
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the COX-2 enzyme. The size and center of this box are crucial parameters that dictate the search space for the ligand.[22]
-
-
Configuration File:
-
Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and the dimensions of the grid box.[25]
-
-
Running the Simulation:
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.[24]
-
-
Analysis of Results:
-
Vina will output a log file with the binding affinities (in kcal/mol) for the top predicted binding poses. The more negative the value, the stronger the predicted binding.
-
The program will also generate a PDBQT file containing the coordinates of the ligand in its various predicted binding poses.
-
Interpreting Docking Results
The output of the docking simulation should be carefully analyzed.
| Data Point | Description | Interpretation |
| Binding Affinity (kcal/mol) ** | The estimated free energy of binding for a particular pose. | More negative values suggest a more favorable binding interaction. |
| Binding Pose | The 3D orientation and conformation of the ligand in the receptor's active site. | Visual inspection is required to identify key interactions. |
| Intermolecular Interactions ** | Hydrogen bonds, hydrophobic interactions, pi-stacking, etc. | These specific interactions explain the stability of the predicted pose. |
digraph "Docking_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Prep" { label="Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Receptor [label="Prepare Receptor (COX-2)\n- Remove water\n- Add hydrogens\n- Save as PDBQT"]; Ligand [label="Prepare Ligand\n- Use optimized geometry\n- Assign charges\n- Save as PDBQT"]; }
subgraph "cluster_Sim" { label="Simulation"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Grid [label="Define Grid Box\n(Enclose Active Site)"]; RunVina [label="Run AutoDock Vina"]; }
subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; Scores [label="Analyze Binding Affinities"]; Poses [label="Visualize and Analyze\nBinding Poses & Interactions"]; }
Receptor -> Grid; Ligand -> Grid; Grid -> RunVina; RunVina -> Scores; RunVina -> Poses; }
Caption: Workflow for molecular docking.
Part III: Understanding Dynamic Behavior with Molecular Dynamics (MD)
While molecular docking provides a valuable static snapshot of a potential interaction, it doesn't capture the dynamic nature of biological systems.[26] Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a much more realistic view of the stability and behavior of the protein-ligand complex.[26][27][28][29][30]
Rationale for MD Simulation
An MD simulation will allow us to assess the stability of the binding pose predicted by docking. We can observe how the ligand and protein interact and adjust their conformations in a simulated aqueous environment, providing stronger evidence for a stable interaction.[31][32][33][34]
Protocol 5: System Preparation for MD Simulation
Preparing the system for an MD simulation is a multi-step process that requires careful attention to detail. We will use GROMACS, a versatile and widely used package for performing molecular dynamics.[35]
Methodology:
-
Complex Preparation:
-
Select the best-ranked pose of the this compound-COX-2 complex from the docking results.
-
-
Force Field Selection and Topology Generation:
-
Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.
-
Generate topology files for both the protein and the ligand. The topology file describes the connectivity and parameters for all atoms in the molecule.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box) around the complex.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and to mimic physiological salt concentration.
-
Protocol 6: Running the MD Simulation
The MD simulation itself consists of several stages designed to gently relax the system before the final production run.
Methodology:
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration (NVT and NPT):
-
Conduct a short simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.
-
Follow this with a short simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system to the correct pressure and density. During equilibration, position restraints are often applied to the protein and ligand to allow the solvent to relax around them.
-
-
Production MD:
-
Run the main simulation for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds). No restraints are used in this phase.
-
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file that contains the positions, velocities, and energies of all atoms over time.
| Analysis Metric | Description | Interpretation |
| Root Mean Square Deviation (RMSD) ** | Measures the average deviation of the protein or ligand backbone atoms from their initial position. | A stable, plateauing RMSD suggests the complex has reached equilibrium and is stable. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Highlights flexible regions of the protein and the stability of the ligand within the binding pocket. |
| Hydrogen Bond Analysis ** | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the stability of key interactions identified in the docking pose. |
digraph "MD_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Prep" { label="System Preparation"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Start [label="Start with Best Docked Pose"]; Topology [label="Generate Topologies\n(CHARMM36m/CGenFF)"]; Solvate [label="Solvate and Add Ions"]; }
subgraph "cluster_Sim" { label="Simulation Stages"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; Minimization [label="Energy Minimization"]; NVT [label="NVT Equilibration\n(Constant Temperature)"]; NPT [label="NPT Equilibration\n(Constant Pressure)"]; Production [label="Production MD Run\n(e.g., 100 ns)"]; }
subgraph "cluster_Analysis" { label="Trajectory Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; RMSD [label="RMSD Analysis"]; RMSF [label="RMSF Analysis"]; HBond [label="Hydrogen Bond Analysis"]; }
Start -> Topology -> Solvate -> Minimization; Minimization -> NVT -> NPT -> Production; Production -> RMSD; Production -> RMSF; Production -> HBond; }
Caption: Workflow for Molecular Dynamics simulation.
Conclusion
This technical guide has outlined a comprehensive, multi-stage computational workflow for the in-depth study of this compound. By progressing from fundamental DFT calculations to sophisticated molecular docking and dynamics simulations, researchers can build a detailed, atomistic understanding of this molecule's properties and potential interactions. This structured approach, grounded in established methodologies and best practices, provides a robust framework for predicting the behavior of novel chemical entities, thereby accelerating the discovery and development process in both pharmaceutical and materials science research. The insights gained from these computational studies can effectively guide and prioritize experimental efforts, ultimately leading to a more efficient allocation of resources.
References
- 1. Buy this compound | 832740-47-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. Page loading... [guidechem.com]
- 6. Molecular Structure, Experimental and Theoretical Spectroscopic Studies and Quantum Chemical Calculation of Phenoxyacetic Acid and Its P-Chloro Derivative – Oriental Journal of Chemistry [orientjchem.org]
- 7. folia.unifr.ch [folia.unifr.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MEP [cup.uni-muenchen.de]
- 13. Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity | Semantic Scholar [semanticscholar.org]
- 14. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 17. Synthesis, Antifungal Evaluation and Molecular Docking Studies of Some Tetrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Derivatives [ajgreenchem.com]
- 19. researchgate.net [researchgate.net]
- 20. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 21. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. eagonlab.github.io [eagonlab.github.io]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 28. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 32. Protein-Ligand Complex [mdtutorials.com]
- 33. youtube.com [youtube.com]
- 34. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 35. GROMACS Tutorials [mdtutorials.com]
Initial Screening of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid: A Technical Guide for Biological Activity Profiling
This guide provides a comprehensive framework for the initial biological activity screening of the novel compound, [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach, beginning with computational predictions and progressing to targeted in vitro validation. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible data generation, facilitating the elucidation of this compound's therapeutic potential.
Introduction: Deconstructing the Pharmacophore
The structure of this compound presents two key pharmacophoric moieties: a tetrazole ring and a phenoxyacetic acid scaffold. An initial assessment of these components is crucial for guiding the screening strategy.
-
The Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, sharing similar pKa values and planar spatial requirements.[1][2] This substitution can enhance metabolic stability and cell permeability. Tetrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][3]
-
The Phenoxyacetic Acid Scaffold: Derivatives of phenoxyacetic acid are associated with a diverse range of biological effects, notably as anti-inflammatory agents, analgesics, and herbicides.[4][5][6] Some analogues have been specifically investigated as selective cyclooxygenase-2 (COX-2) inhibitors, a key target in inflammation and pain.[7]
The combination of these two moieties in this compound suggests a high probability of biological activity, particularly in the domains of anti-inflammatory and anticancer research. This guide will therefore focus on a screening cascade designed to probe these potential activities.
A Phased Approach to Biological Screening
A logical and resource-efficient screening process begins with broad, predictive methods and progressively narrows down to more specific, mechanistic assays. This guide proposes a three-phase workflow:
Figure 1: A three-phased workflow for the initial biological screening of this compound.
Phase 1: In Silico Profiling
Computational methods provide a rapid and cost-effective first pass to predict potential biological targets and assess drug-likeness.[8][9] This initial step is critical for hypothesis generation and guiding subsequent wet-lab experiments.
Target Prediction and Virtual Screening
The objective of this step is to identify potential protein targets by screening the compound against databases of known protein structures.[8]
Protocol:
-
Ligand Preparation: Generate a 3D conformation of this compound. Energy minimize the structure using a suitable force field (e.g., MMFF94).
-
Target Database Selection: Utilize databases such as the Protein Data Bank (PDB) to curate a collection of potential targets. Based on the compound's moieties, prioritize inflammatory targets (e.g., COX-1, COX-2, various kinases) and cancer-related proteins.
-
Molecular Docking: Employ molecular docking software (e.g., AutoDock, Glide, GOLD) to predict the binding affinity and pose of the compound within the active sites of the selected targets.
-
Scoring and Analysis: Rank the potential targets based on docking scores and binding energies. Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the plausibility of the binding mode.
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound is essential for early-stage risk assessment.
Protocol:
-
Input Structure: Use the 2D or 3D structure of the compound as input for ADMET prediction software (e.g., SwissADME, pkCSM).
-
Parameter Analysis: Evaluate key physicochemical properties (e.g., molecular weight, logP, topological polar surface area) and pharmacokinetic parameters (e.g., blood-brain barrier permeability, GI absorption).
-
Toxicity Prediction: Assess potential toxicological liabilities, such as mutagenicity and carcinogenicity.
| Predicted Parameter | Predicted Value for this compound | Interpretation |
| Molecular Weight | ~234.2 g/mol | Favorable for drug-likeness (Lipinski's Rule of 5) |
| LogP | ~1.5 - 2.5 | Good balance of hydrophilicity and lipophilicity |
| H-bond Donors | 1 | Favorable for drug-likeness |
| H-bond Acceptors | 5-6 | Favorable for drug-likeness |
| GI Absorption | High (predicted) | Potential for good oral bioavailability |
| Blood-Brain Barrier Permeability | Low (predicted) | May limit central nervous system side effects |
Table 1: Predicted ADMET properties of this compound. (Values are illustrative and would be generated by prediction software).
Phase 2: Broad In Vitro Cytotoxicity & Activity Screening
This phase involves foundational wet-lab experiments to determine the compound's general cytotoxicity and to screen for broad biological activity.[10][11]
General Cytotoxicity Assay
Determining the concentration range at which the compound exhibits cytotoxicity is a prerequisite for all subsequent cell-based assays.
Protocol (MTT Assay):
-
Cell Seeding: Plate a panel of human cell lines (e.g., HEK293 for non-cancerous, and a selection of cancer cell lines like A549, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Broad-Spectrum Kinase Inhibition Panel
Given that many inflammatory and cancer pathways are regulated by kinases, screening against a broad kinase panel can rapidly identify potential targets.[12]
Protocol:
-
Assay Platform: Utilize a commercially available kinase screening service that offers a panel of several hundred kinases.
-
Compound Submission: Submit this compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The service will provide data on the percentage of inhibition for each kinase. Identify "hits" (kinases inhibited above a certain threshold, e.g., 50%) for further investigation.
Antimicrobial Susceptibility Testing
The tetrazole moiety is associated with antimicrobial activity.[13] A preliminary screen against common bacterial and fungal strains is warranted.
Protocol (Broth Microdilution):
-
Strain Selection: Choose a panel of representative Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).
-
Compound Dilution: Prepare a serial dilution of the compound in a 96-well plate with appropriate growth media.
-
Inoculation: Inoculate each well with a standardized suspension of the microbial strain.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth.
Phase 3: Targeted Mechanistic Assays
Based on the results from the in silico and broad screening phases, this phase focuses on specific, hypothesis-driven assays to elucidate the mechanism of action.
COX-1/COX-2 Inhibition Assay
The phenoxyacetic acid scaffold suggests potential COX inhibition.[7] A direct enzymatic assay is necessary to confirm this and to determine selectivity.
Figure 2: Workflow for the COX-1/COX-2 inhibition assay.
Protocol:
-
Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Compound Incubation: Incubate the enzymes with various concentrations of this compound. Include a known non-selective inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantification of Prostaglandin: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | (Experimental Data) | (Experimental Data) | (Calculated) |
| Ibuprofen (Control) | (Literature Value) | (Literature Value) | ~1 |
| Celecoxib (Control) | (Literature Value) | (Literature Value) | >100 |
Table 2: Data template for COX inhibition assay results.
Pro-inflammatory Cytokine Release Assay
To further investigate anti-inflammatory potential, the effect of the compound on cytokine release from immune cells can be measured.
Protocol:
-
Cell Culture: Use a relevant cell line, such as murine RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Cell Stimulation: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After 24 hours, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.
Cancer Cell Line Proliferation and Migration Assays
If the initial cytotoxicity screen or kinase panel suggests anticancer activity, further investigation into specific cancer cell lines is warranted.
Protocol (Wound Healing/Scratch Assay for Migration):
-
Cell Monolayer: Grow a confluent monolayer of a selected cancer cell line (e.g., A549 if a kinase hit is relevant to lung cancer) in a multi-well plate.
-
Create a "Wound": Use a pipette tip to create a scratch in the monolayer.
-
Compound Treatment: Treat the cells with non-toxic concentrations of the compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration into the wound.
Conclusion and Future Directions
This technical guide provides a structured and logical pathway for the initial biological screening of this compound. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can efficiently and effectively profile the compound's bioactivity, identify potential mechanisms of action, and generate the foundational data necessary for further drug development endeavors. Positive "hits" from this initial screen will necessitate more advanced studies, including secondary mechanistic assays, in vivo efficacy models, and detailed pharmacokinetic and toxicological profiling.
References
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Introduction: The Significance of Tetrazole-Containing Scaffolds
The tetrazole moiety is a cornerstone in modern medicinal chemistry, widely recognized as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution can enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic profile. The target compound, [4-(1H-tetrazol-1-yl)phenoxy]acetic acid, combines this valuable heterocycle with a phenoxyacetic acid framework, a structure known to interact with various biological targets.[3] Its potential applications span from pharmaceutical research to material science.[3]
This guide provides a robust, three-step synthetic protocol designed for clarity and reproducibility. We will delve into the mechanistic rationale behind each step, from the initial ether formation to the critical tetrazole cycloaddition and final hydrolysis. By grounding our methodology in established chemical principles and prioritizing safety, this document serves as a self-validating protocol for researchers in organic synthesis and drug development.
Overall Synthetic Strategy
The synthesis is logically structured in three distinct stages, beginning with the commercially available 4-cyanophenol. The core strategy involves first constructing the phenoxyacetic acid backbone via a Williamson ether synthesis, followed by the conversion of the nitrile functionality into the tetrazole ring, and culminating in the hydrolysis of the ester to yield the final acid.
Caption: High-level overview of the three-step synthesis.
Materials and Reagents
Proper preparation is essential for a successful synthesis. All reagents should be of appropriate purity (e.g., ACS grade or higher) and used without further purification unless specified.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Key Properties |
| 4-Cyanophenol | 767-00-0 | 119.12 | Solid, irritant |
| Ethyl chloroacetate | 105-39-5 | 122.55 | Liquid, lachrymator, corrosive |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | Solid, hygroscopic, irritant |
| Acetone | 67-64-1 | 58.08 | Volatile, flammable liquid |
| Sodium azide (NaN₃) | 26628-22-8 | 65.01 | Highly toxic solid , forms explosive compounds |
| Triethylamine hydrochloride | 554-68-7 | 137.65 | Solid, irritant |
| Toluene | 108-88-3 | 92.14 | Flammable liquid, reproductive toxin |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 | Solid, corrosive |
| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | Liquid, corrosive |
| Ethyl acetate | 141-78-6 | 88.11 | Flammable liquid |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile liquid, suspected carcinogen |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Solid, drying agent |
CRITICAL SAFETY PROTOCOL
This protocol involves highly hazardous materials. Strict adherence to safety procedures is mandatory.
-
Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4] It reacts with acids to produce highly toxic and explosive hydrazoic acid (HN₃) gas.[5] Furthermore, it can form shock-sensitive, explosive heavy metal azides with metals like lead and copper, commonly found in drainpipes.[5][6]
-
Handling: Always handle sodium azide in a certified chemical fume hood.[7] Wear double nitrile gloves, a lab coat, and chemical splash goggles.[7] Use only plastic or ceramic spatulas.[7]
-
Storage: Store away from acids and metals in a cool, dry, well-ventilated area.[5]
-
Waste Disposal: NEVER dispose of sodium azide or azide-containing solutions down the drain.[5][6] All azide waste must be quenched (e.g., with nitrous acid) before being collected in a designated hazardous waste container. Consult your institution's EHS guidelines.
-
-
Triethylamine Hydrochloride: This compound is an irritant to the skin and eyes.[8] Standard personal protective equipment (PPE) should be worn during handling.[8]
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Be aware of the flammability of solvents like acetone, toluene, and ethyl acetate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (4-cyanophenoxy)acetate (Intermediate 1)
This step employs the Williamson ether synthesis, a classic Sₙ2 reaction where a phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[9][10][11] Here, the weakly acidic 4-cyanophenol is deprotonated by a mild base, potassium carbonate, to form the potassium phenoxide in situ.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (5.96 g, 50 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (10.36 g, 75 mmol) and 100 mL of acetone.
-
Stirring: Stir the suspension vigorously at room temperature for 15 minutes.
-
Nucleophilic Substitution: Add ethyl chloroacetate (6.7 mL, 60 mmol) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) using vacuum filtration and wash the solid cake with a small amount of fresh acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in 100 mL of ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as a white to off-white solid.
-
Step 2: Synthesis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (Intermediate 2)
This key step involves the [3+2] cycloaddition of an azide ion to the nitrile group to form the tetrazole ring.[12] The use of triethylamine hydrochloride serves as a mild acid catalyst that activates the nitrile, making it more susceptible to nucleophilic attack by the azide.[13][14]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine ethyl (4-cyanophenoxy)acetate (4.10 g, 20 mmol), sodium azide (1.56 g, 24 mmol), and triethylamine hydrochloride (3.30 g, 24 mmol).
-
Solvent Addition: Add 80 mL of toluene.
-
Reaction: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Stir vigorously for 24-48 hours. Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add 100 mL of water and stir for 15 minutes.
-
Separate the layers using a separatory funnel.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system like ethanol/water.
-
Step 3: Synthesis of this compound (Final Product)
The final step is a standard saponification, where the ethyl ester is hydrolyzed under basic conditions to form the carboxylate salt, which is then protonated with a strong acid to yield the final carboxylic acid product.
-
Setup: Dissolve the crude ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate (approx. 20 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Hydrolysis: Add a solution of sodium hydroxide (1.60 g, 40 mmol) in 20 mL of water.
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up:
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.
-
Carefully acidify the solution to pH 1-2 by the dropwise addition of 6 M HCl. A white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 20 mL).
-
Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Purification and Characterization
Validation of the final product's identity and purity is critical. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed if necessary.
| Compound | ¹H NMR (Expected Shifts, δ ppm) | ¹³C NMR (Expected Shifts, δ ppm) | IR (Key Peaks, cm⁻¹) | MS (m/z) |
| Intermediate 1 | ~7.7 (d, 2H), ~7.1 (d, 2H), ~4.8 (s, 2H), ~4.3 (q, 2H), ~1.3 (t, 3H) | ~168, ~160, ~134, ~118, ~115, ~105, ~65, ~61, ~14 | ~2230 (C≡N), ~1750 (C=O) | [M+H]⁺: 206.08 |
| Intermediate 2 | ~9.5 (s, 1H), ~7.8 (d, 2H), ~7.2 (d, 2H), ~4.9 (s, 2H), ~4.3 (q, 2H), ~1.3 (t, 3H) | ~168, ~158, ~145, ~135, ~122, ~115, ~65, ~61, ~14 | ~3140 (C-H, tetrazole), ~1750 (C=O) | [M+H]⁺: 249.10 |
| Final Product | ~13.0 (br s, 1H), ~9.6 (s, 1H), ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.8 (s, 2H) | ~170, ~157, ~145, ~136, ~123, ~116, ~65 | ~3140 (C-H, tetrazole), ~2500-3300 (br, O-H), ~1720 (C=O) | [M-H]⁻: 219.06 |
Experimental Workflow Diagram
This diagram illustrates the practical flow of the synthesis, including key operations and decision points.
Caption: Detailed experimental workflow from starting materials to final product.
Conclusion
This application note details a reliable and well-characterized three-step synthesis of this compound. By providing a clear rationale for each step and emphasizing critical safety procedures, this protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry. The successful implementation of this protocol will yield a valuable chemical scaffold for further investigation in drug discovery and materials science.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Buy this compound | 832740-47-3 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. tandfonline.com [tandfonline.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Accelerated Synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid via Microwave-Assisted [3+2] Cycloaddition
An Application Guide:
Senior Application Scientist Note:
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug development. Among these, the tetrazole moiety stands out as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2] The target molecule, [4-(1H-tetrazol-1-yl)phenoxy]acetic acid, is a valuable building block for creating more complex, drug-like molecules.[1][3] Traditional synthetic routes to such compounds often require long reaction times and harsh conditions. This application note details a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates reaction rates, increases yields, and simplifies purification.[4][5][6] By leveraging the principles of dielectric heating, this method provides a superior alternative to conventional synthetic approaches.[7][8]
Principle of Microwave-Assisted Tetrazole Synthesis
The core of this synthesis is a [3+2] cycloaddition reaction between a nitrile precursor and an azide salt, typically sodium azide (NaN₃), to form the stable 1H-tetrazole ring.[9] Microwave irradiation is uniquely suited for this transformation for several key reasons:
-
Rapid, Volumetric Heating: Microwaves directly couple with polar molecules in the reaction mixture (solvents, reagents, and intermediates), causing rapid and uniform heating throughout the sample volume.[7] This circumvents the slow and inefficient heat transfer associated with conventional oil baths.
-
Rate Acceleration: The high temperatures and pressures achievable in a sealed microwave vessel significantly accelerate the reaction kinetics.[10] Reactions that might take many hours or even days under traditional reflux can often be completed in a matter of minutes.[3][11]
-
Enhanced Yields and Purity: The rapid heating and short reaction times minimize the formation of side products and thermal degradation, leading to cleaner reaction profiles and higher isolated yields.[5][6]
The reaction proceeds via the addition of the azide anion to the electrophilic carbon of the nitrile group, followed by cyclization to form the tetrazole ring. The use of an additive like ammonium chloride or a Lewis acid can facilitate the reaction.
Overall Synthesis Workflow
The entire process, from reagent preparation to final product analysis, follows a streamlined and efficient workflow enabled by microwave technology.
Caption: High-level workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave synthesizer equipped with certified pressure-rated vessels and online temperature and pressure monitoring.[12][13]
Materials and Equipment
-
Reagents:
-
Ethyl 2-(4-cyanophenoxy)acetate (or 2-(4-cyanophenoxy)acetic acid)
-
Sodium Azide (NaN₃) - ACUTELY TOXIC, HANDLE WITH EXTREME CARE
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), concentrated and 2M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
Deionized Water
-
Ethanol
-
-
Equipment:
-
Dedicated Microwave Synthesizer (e.g., Biotage, CEM, Anton Paar)
-
10 mL or 20 mL certified microwave process vials with Teflon septa and crimp caps[13]
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, flasks)
-
Büchner funnel and filter paper
-
pH paper or meter
-
Rotary evaporator
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
The synthesis involves two main stages: (A) the microwave-assisted cycloaddition to form the tetrazole ester, and (B) the saponification (hydrolysis) of the ester to yield the final carboxylic acid product.
Part A: Microwave Synthesis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
-
Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine ethyl 2-(4-cyanophenoxy)acetate (1.0 mmol, 205.2 mg), sodium azide (1.5 mmol, 97.5 mg), and ammonium chloride (1.5 mmol, 80.2 mg).
-
Solvent Addition: Add 4 mL of anhydrous DMF to the vial.
-
Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. Caution: Only use vials and caps certified for the specific microwave reactor being used.[12]
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 130 °C (use a pre-stirring time of 30 seconds)
-
Time: 20 minutes at temperature
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Pressure Limit: 20 bar
-
-
Cooling: After irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the cavity.[13]
-
Workup: Carefully open the vial in a fume hood. Pour the reaction mixture into a beaker containing 30 mL of deionized water. A precipitate should form. Stir for 15 minutes, then collect the solid product by vacuum filtration. Wash the solid with additional water (2 x 10 mL) and air dry. This crude product is typically used directly in the next step.
Part B: Saponification to this compound
-
Hydrolysis: Transfer the crude ethyl ester from Part A into a round-bottom flask. Add 10 mL of ethanol and 5 mL of 2M NaOH solution.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M HCl dropwise with constant stirring until the pH of the solution is approximately 2-3. A white precipitate of the final product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Synthesis Protocol Visualization
Caption: Step-by-step microwave synthesis and workup protocol.
Reaction Parameters and Expected Results
The following table summarizes the key parameters for the microwave-assisted cycloaddition step. Yields are based on the successful hydrolysis and purification of the intermediate ester.
| Parameter | Value / Description | Rationale / Notes |
| Starting Material | Ethyl 2-(4-cyanophenoxy)acetate | The ester protects the carboxylic acid during the tetrazole formation. |
| Reagents | Sodium Azide (1.5 eq.), NH₄Cl (1.5 eq.) | Excess reagents drive the reaction to completion. NH₄Cl acts as a proton source. |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling, polar aprotic solvent that absorbs microwaves efficiently. |
| Microwave Temp. | 130 °C | Provides sufficient thermal energy for the cycloaddition while minimizing degradation. |
| Reaction Time | 20 minutes | Drastically reduced from the 12-24 hours typical of conventional heating.[7][11] |
| Expected Yield | >85% | Microwave synthesis typically provides high yields for this type of transformation.[3] |
| Final Product | White crystalline solid | The purified product should be a well-defined solid with a sharp melting point. |
Safety, Troubleshooting, and Best Practices
-
Sodium Azide Hazard: Sodium azide is acutely toxic and can form explosive heavy metal azides. Do not use metal spatulas. All work should be performed in a certified chemical fume hood. Neutralize any residual azide with nitrous acid before disposal.
-
Microwave Safety: NEVER use a domestic microwave oven.[12] Laboratory synthesizers are built with safety interlocks, pressure containment, and monitoring systems to prevent accidents. Always use the correct, certified pressure vessels for your instrument.[12][13]
-
Pressure Management: The reaction generates nitrogen gas, which can increase vessel pressure. Ensure the pressure limit is set appropriately. If a reaction is known to be highly exothermic or gas-producing, start with a smaller scale or lower temperature.[10][12]
-
Troubleshooting - Low Yield:
-
Incomplete Reaction: Increase reaction time or temperature moderately (e.g., 140 °C for 25 min).
-
Moisture: Ensure the use of anhydrous solvent, as water can interfere with the reaction.
-
Purification Loss: Optimize the recrystallization solvent system to minimize loss of product in the mother liquor.
-
Conclusion
This microwave-assisted protocol provides a rapid, efficient, and high-yielding pathway for the synthesis of this compound. By significantly reducing reaction times from hours to minutes and improving product purity, this method aligns with the principles of green chemistry and offers a substantial advantage for researchers in drug discovery and materials science.[4][8] The precise control over reaction parameters ensures high reproducibility, making it a superior alternative to conventional heating methods.[5]
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Buy this compound | 832740-47-3 [smolecule.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Microwave assisted green organic synthesis [wisdomlib.org]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Safety Considerations for Microwave Synthesis [cem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid is a heterocyclic compound featuring a tetrazole ring linked to a phenoxyacetic acid moiety. The tetrazole group is a well-recognized bioisostere for a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles in many drug candidates. This makes the parent molecule a valuable building block in medicinal chemistry and drug discovery. The purity of this reagent is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in multi-step syntheses, and challenges in regulatory compliance.
This comprehensive guide provides detailed protocols for the purification of this compound, addressing common impurities and offering troubleshooting advice. The methodologies are designed to be robust and reproducible, ensuring the high purity required for demanding research and development applications.
Understanding the Molecule and Potential Impurities
The synthesis of this compound typically involves the reaction of a substituted phenol with a tetrazole derivative or the construction of the tetrazole ring on a phenoxyacetic acid scaffold, often via a [3+2] cycloaddition of an azide source with a nitrile.[1]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 4-cyanophenoxyacetic acid or other precursors.
-
Isomeric Byproducts: Formation of the corresponding 2-substituted tetrazole isomer.
-
Residual Sodium Azide: A common reagent in tetrazole synthesis, which is highly toxic and potentially explosive. Its removal is a critical safety and purity concern.
-
Solvents: Residual solvents from the reaction or initial work-up, such as dimethylformamide (DMF) or toluene.
-
Degradation Products: Depending on the reaction conditions, thermal or acid/base-catalyzed degradation can occur.
The purification strategies outlined below are designed to effectively remove these and other potential contaminants.
Purification Workflow Overview
A multi-step purification approach is often the most effective strategy. The choice and sequence of techniques will depend on the nature and quantity of the impurities present.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from neutral or basic impurities.
Principle: this compound will be deprotonated by a weak base to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase. The aqueous phase containing the desired product can then be isolated and the product re-protonated to precipitate it out of solution.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction with Weak Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution.
-
Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer if using DCM, top layer if using ethyl acetate) contains the sodium salt of the target compound. Drain the organic layer.
-
Aqueous Layer Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the dropwise addition of 1M hydrochloric acid (HCl). The target compound will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Rationale for Reagent Choice:
-
Sodium Bicarbonate: A weak base is used to selectively deprotonate the carboxylic acid without significantly affecting the less acidic tetrazole proton. This can be advantageous if certain impurities are also weakly acidic.
-
Ethyl Acetate/Dichloromethane: These are common organic solvents that are immiscible with water and have good solubility for a wide range of organic compounds.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is critical for success.
Principle: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.
Solvent Selection: Based on the polar nature of the carboxylic acid and tetrazole moieties, polar protic solvents are good candidates. An ethanol/water mixture is a commonly effective solvent system for compounds of this type.
Step-by-Step Protocol (Ethanol/Water System):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Solvent Suitability Table:
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Water | Moderate | Low | Good (as anti-solvent) |
| Ethanol | High | Moderate | Good (as primary solvent) |
| Acetone | High | High | Poor |
| Ethyl Acetate | Moderate | Moderate | Moderate |
| Hexane | Low | Low | Poor |
Protocol 3: Column Chromatography
For challenging separations, particularly for removing isomeric impurities or closely related byproducts, column chromatography is the method of choice.
Principle: The components of a mixture are separated based on their differential adsorption to a stationary phase as a mobile phase is passed through it. Due to the acidic nature of the target compound, reverse-phase chromatography is often a suitable choice.
Reverse-Phase Column Chromatography Protocol:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to ensure the carboxylic acid remains protonated.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.
-
Elution: Start with a low percentage of the organic solvent and gradually increase the concentration to elute the compounds. The target compound, being moderately polar, will elute at an intermediate solvent strength.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Principle of column chromatography for purification.
Purity Assessment
The purity of the final product should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity. The melting point for a similar compound, 1H-Tetrazole-1-acetic acid, is reported as 127-129°C.[2]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method similar to the one described for column chromatography can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual impurities. The expected ¹H NMR spectrum would show signals for the aromatic protons, the methylene protons of the acetic acid group, and the tetrazole proton.
Safety Precautions
-
Sodium Azide: This reagent is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially in waste streams. Acidification of azide solutions can generate highly toxic and explosive hydrazoic acid (HN₃); this should always be done in a well-ventilated fume hood.
-
General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound is coming out of solution above its melting point. | Re-heat the solution and add more of the primary solvent (ethanol) to increase the solubility. Allow for slower cooling. |
| No crystals form | The solution is not saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod, or add a seed crystal. If necessary, reduce the solvent volume by gentle heating. |
| Low recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Compound streaks on TLC plate | The compound is too acidic for the silica gel. | Add a small amount of acetic acid to the TLC developing solvent. |
References
Application Notes and Protocols for the Analytical Characterization of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Introduction
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid (molecular formula: C₉H₈N₄O₃, molecular weight: 220.18 g/mol ) is a bifunctional molecule integrating a phenoxyacetic acid moiety with a 1-substituted tetrazole ring. The phenoxyacetic acid structure is a well-known pharmacophore found in various herbicides and pharmaceuticals, while the tetrazole ring serves as a stable bioisostere for the carboxylic acid group, often enhancing metabolic stability and lipophilicity in drug candidates.[1] The dual acidic nature of this compound, stemming from both the carboxylic acid and the tetrazole ring, makes its precise characterization essential for quality control, metabolic studies, and further development in pharmaceutical and agrochemical research.
This guide provides in-depth protocols and technical insights for the structural elucidation of this compound using modern analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to be robust and self-validating, providing researchers with the tools for unambiguous identification and characterization.
Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Mass spectrometry is a pivotal technique for confirming the molecular weight and interrogating the structure of a molecule through its fragmentation patterns.[2] Given the acidic nature of both the carboxylic acid and tetrazole moieties, Electrospray Ionization (ESI) in the negative ion mode is the preferred method for this analyte, as it facilitates the formation of the deprotonated molecular ion [M-H]⁻.[3][4]
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for good retention and peak shape.[5][6]
-
Mobile Phase A: Water with 0.1% formic acid. The acid improves chromatographic peak shape.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 1.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 9.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: ESI, Negative Ion Mode.[3]
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Scan Mode:
- Full Scan (MS1): Scan from m/z 50 to 300 to identify the [M-H]⁻ ion.
- Product Ion Scan (MS/MS): Select the [M-H]⁻ ion (m/z 219.05) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.
-
Collision Gas: Argon at a suitable pressure.
-
Collision Energy: Optimize by performing a ramping experiment (e.g., 10-40 eV) to observe the formation and decay of fragment ions.
Data Interpretation: Predicted Fragmentation Pathway
The deprotonated molecule, [M-H]⁻ at m/z 219.05, is expected to follow distinct fragmentation pathways originating from its two key structural motifs: the phenoxyacetic acid group and the tetrazole ring.
-
Primary Fragmentation (Phenoxyacetic Acid Moiety): The most common fragmentation for deprotonated phenoxyacetic acids is the loss of the carboxymethyl group as CO₂ and CH₂ (formally a loss of C₂H₂O₂). However, a simple decarboxylation (loss of CO₂, 44 Da) from the carboxylate is a highly characteristic fragmentation pathway for carboxylate anions.[8]
-
Secondary Fragmentation (Tetrazole Ring): In negative ion mode, the tetrazole ring is known to fragment via the neutral loss of a nitrogen molecule (N₂, 28 Da).[1][2]
The proposed fragmentation cascade is visualized below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Table 1: Predicted Mass Spectrometry Data
| Ion Description | Proposed Structure | Predicted m/z |
|---|---|---|
| [M-H]⁻ (Precursor Ion) | [C₉H₇N₄O₃]⁻ | 219.05 |
| Fragment 1 ([M-H - CO₂]⁻) | [C₈H₇N₄O]⁻ | 175.06 |
| Fragment 2 ([M-H - CH₂COOH]⁻) | [C₇H₅N₄O]⁻ | 161.06 |
| Fragment 3 ([Fragment 2 - N₂]⁻) | [C₇H₅N₂O]⁻ | 133.07 |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds allows for the observation of the exchangeable acidic proton of the carboxylic acid, which would otherwise be lost in solvents like D₂O.[9]
2. NMR Spectrometer Conditions:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Temperature: 25 °C (298 K).
-
¹H NMR Acquisition:
- Acquire a standard one-dimensional proton spectrum.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).[10]
-
Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used for chemical shift referencing.
Data Interpretation: Predicted NMR Spectra
The chemical structure with labeled atoms for NMR assignment is shown below.
Caption: Structure of the molecule with atom labeling for NMR assignments.
¹H NMR Spectrum Prediction (in DMSO-d₆):
-
δ ≈ 13.0 ppm (s, 1H, H5): The carboxylic acid proton will appear as a broad singlet far downfield due to hydrogen bonding with the DMSO solvent.
-
δ ≈ 9.5-9.8 ppm (s, 1H, H1): The proton on the tetrazole ring is highly deshielded by the electron-withdrawing nitrogen atoms and will appear as a sharp singlet.[2] For 1-phenyl-1H-tetrazole, this proton is observed around 8.20 ppm in CDCl₃, but the phenoxy group and DMSO solvent will shift it further downfield.[11]
-
δ ≈ 7.8-8.0 ppm (d, 2H, H3/H3'): The aromatic protons ortho to the electron-withdrawing tetrazole group will be deshielded and appear as a doublet.
-
δ ≈ 7.2-7.4 ppm (d, 2H, H2/H2'): The aromatic protons ortho to the electron-donating oxygen atom will be more shielded and appear as a doublet.
-
δ ≈ 4.9-5.1 ppm (s, 2H, H4): The methylene protons are adjacent to an oxygen atom and will appear as a singlet.
¹³C NMR Spectrum Prediction (in DMSO-d₆):
-
δ ≈ 169-171 ppm (C7): The carbonyl carbon of the carboxylic acid.
-
δ ≈ 158-160 ppm (C2): The aromatic carbon directly attached to the ether oxygen.
-
δ ≈ 142-145 ppm (C1): The carbon atom in the tetrazole ring, deshielded by the adjacent nitrogen atoms.[2]
-
δ ≈ 135-137 ppm (C5): The aromatic carbon attached to the tetrazole nitrogen.
-
δ ≈ 122-124 ppm (C4/C4'): The aromatic carbons ortho to the tetrazole group.
-
δ ≈ 115-117 ppm (C3/C3'): The aromatic carbons ortho to the ether oxygen.
-
δ ≈ 65-67 ppm (C6): The methylene carbon adjacent to the oxygen.
Table 2: Predicted NMR Data Summary (400 MHz, DMSO-d₆)
| Label | Predicted ¹H δ (ppm) | Multiplicity | Integration | Predicted ¹³C δ (ppm) |
|---|---|---|---|---|
| H5 / C7 | ~13.0 | br s | 1H | ~170 |
| H1 / C1 | ~9.6 | s | 1H | ~143 |
| H3 / C4 | ~7.9 | d | 2H | ~123 |
| H2 / C3 | ~7.3 | d | 2H | ~116 |
| H4 / C6 | ~5.0 | s | 2H | ~66 |
| - / C2 | - | - | - | ~159 |
| - / C5 | - | - | - | ~136 |
References
- 1. lifesciencesite.com [lifesciencesite.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography triple quadrupole mass spectrometry. | Lunds universitet [lu.se]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. lcms.cz [lcms.cz]
- 7. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Applications of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
This compound is a synthetic organic compound that stands at the intersection of two powerful concepts in medicinal chemistry: the utility of the phenoxyacetic acid scaffold and the strategic application of the tetrazole ring as a carboxylic acid bioisostere. The phenoxyacetic acid framework is a common feature in molecules with diverse biological activities, including herbicides and potential anticancer agents that can modulate the tumor microenvironment. However, it is the incorporation of the 1H-tetrazole moiety that elevates this compound's significance for drug development professionals.
The tetrazole group is a five-membered aromatic ring containing four nitrogen atoms. It is widely recognized and utilized in medicinal chemistry as a metabolically stable isostere of the carboxylic acid group. This isosteric replacement is a cornerstone of modern drug design for several compelling reasons:
-
Similar Physicochemical Properties : The tetrazole ring has a pKa value comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
-
Enhanced Metabolic Stability : Unlike carboxylic acids, which are susceptible to metabolic transformations such as glucuronidation, the tetrazole ring is largely resistant to common metabolic degradation pathways. This resistance can lead to improved pharmacokinetic profiles, including a longer duration of action.
-
Favorable Spatial and Electronic Profile : The planar structure and delocalized electron system of the tetrazole ring approximate the spatial and electronic characteristics of a carboxylate group, enabling it to fit into the same binding pockets.
-
Increased Lipophilicity : Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve its bioavailability.
Due to these advantageous properties, the tetrazole moiety is a key component in numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefotiam. This guide provides detailed application notes and protocols for investigating this compound, with a primary focus on its potential as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs), a critical class of nuclear receptors involved in metabolic regulation.
Synthetic Strategy Overview
The synthesis of this compound and its derivatives is accessible through established synthetic routes. A common and efficient approach involves the [3+2] cycloaddition reaction between a nitrile precursor and an azide. Modern techniques such as microwave-assisted synthesis can significantly accelerate this reaction, reducing times from hours to minutes and often improving yields.
Application Notes & Protocols: Leveraging [4-(1H-tetrazol-1-yl)phenoxy]acetic acid as a Lead for Novel Peroxisome Proliferator-Activated Receptor (PPAR) Modulators
An In-Depth Guide to Drug Discovery and Development
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on utilizing [4-(1H-tetrazol-1-yl)phenoxy]acetic acid as a promising lead compound. We postulate its activity is mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors, which are critical regulators of lipid metabolism, inflammation, and glucose homeostasis.[1][2][3] This guide details the rationale, strategic workflows, and step-by-step protocols for lead characterization, optimization via structure-activity relationship (SAR) studies, and essential in vitro profiling necessary to advance a candidate toward preclinical development.
Introduction: The Scientific Rationale
The compound this compound integrates two key pharmacophoric elements. The phenoxyacetic acid scaffold is a classic framework for PPAR agonists, while the tetrazole ring serves as a bioisostere of a carboxylic acid, often enhancing metabolic stability and modulating physicochemical properties.[4][5][6] The presence of both the terminal carboxylic acid and the tetrazole ring suggests a unique binding mode or functional activity at the target receptor.
Peroxisome Proliferator-Activated Receptors (PPARs) exist in three main isotypes: PPARα, PPARγ, and PPARβ/δ.[3]
-
PPARα: Highly expressed in tissues with high fatty acid oxidation rates like the liver and heart, its activation generally leads to decreased triglycerides.[1][2] Fibrates, a class of PPARα agonists, are used to treat hyperlipidemia.[7]
-
PPARγ: A master regulator of adipogenesis, its activation improves insulin sensitivity.[8] The thiazolidinediones (TZDs), potent PPARγ agonists, are used as antidiabetic drugs.[7]
However, full, potent agonism of these receptors can lead to undesirable side effects.[9][10] This has driven the search for Selective PPAR Modulators (SPPARMs) , compounds that induce a specific receptor conformation, leading to the differential recruitment of cofactors and selective regulation of downstream genes.[8][10][11] An SPPARM could, for instance, retain the insulin-sensitizing benefits of PPARγ activation while minimizing side effects like weight gain.[7][9][10]
This guide positions this compound as a starting point for developing a novel SPPARM with a potentially superior therapeutic profile.
Section 1: Lead Optimization Workflow
The successful development of a lead compound requires a systematic, iterative process of design, synthesis, and testing. The goal is to enhance potency, improve selectivity between PPAR isotypes, and optimize drug metabolism and pharmacokinetic (DMPK) properties.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR alpha, fibrates, lipid metabolism and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 5. sciprofiles.com [sciprofiles.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of selective PPAR gamma modulators as safe and effective antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Selective modulators of PPAR activity as new therapeutic tools in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid in Herbicide Development Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the investigation of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid as a potential herbicide. This document outlines the scientific rationale, synthesis protocols, and detailed methodologies for evaluating its herbicidal efficacy and elucidating its mechanism of action. Drawing from established principles in weed science and the known biological activities of phenoxyacetic acids and tetrazole-containing compounds, this guide is designed to provide researchers with the foundational knowledge and practical protocols to explore this novel molecule's potential in agriculture. While direct studies on this specific compound are nascent, the protocols herein are adapted from standardized and validated methods for analogous synthetic auxin herbicides.
Introduction and Scientific Rationale
The relentless challenge of weed management in agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action. This compound is a synthetic organic compound featuring a phenoxyacetic acid moiety, a common structural feature in a major class of herbicides, linked to a tetrazole ring.[1] The phenoxyacetic acid group is characteristic of synthetic auxin herbicides, such as 2,4-D, which disrupt plant growth by mimicking the plant hormone auxin.[2][3][4] The tetrazole moiety, a bioisostere for the carboxylic acid group, is known for its metabolic stability and diverse biological activities, potentially enhancing the herbicidal potency and altering the compound's interaction with its biological target.[5][6][7][8][9][10]
The core hypothesis for investigating this compound is that the combination of the phenoxyacetic acid scaffold with a tetrazole ring will result in a molecule with potent, selective, and potentially novel herbicidal properties. The tetrazole group may influence the compound's absorption, translocation, and binding affinity to auxin receptors, offering a promising avenue for the development of a new generation of synthetic auxin herbicides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C9H8N4O3 | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to have low water solubility, similar to other phenoxyacetic acids.[11][12][13] Formulating as a salt can increase solubility.[13] | Inferred |
| Purity | Research-grade purity is typically around 95%.[1] | [1] |
Synthesis Protocols
Several synthetic routes can be employed for the laboratory-scale preparation of this compound. The choice of method will depend on the available starting materials and equipment.
Multi-step Synthesis from Phenolic Precursors
This is a common and versatile method for synthesizing the target compound.[1]
Protocol 1: Synthesis via 4-Aminophenol
-
Step 1: Diazotization of 4-Aminophenol. Dissolve 4-aminophenol in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Step 2: Azide Formation. To the cold diazonium salt solution, add a solution of sodium azide. Allow the reaction to proceed at low temperature, which will lead to the formation of 4-azidophenol.
-
Step 3: Cycloaddition to form the Tetrazole Ring. The 4-azidophenol can then undergo a cycloaddition reaction to form the tetrazole ring. This can be achieved through various methods, including reaction with a cyanide source.
-
Step 4: Etherification. React the resulting 4-(1H-tetrazol-1-yl)phenol with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form the ethyl ester.
-
Step 5: Hydrolysis. Hydrolyze the ester using a base (e.g., sodium hydroxide) followed by acidification to yield the final product, this compound.[1]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[1]
Protocol 2: Microwave-Assisted Tetrazole Formation
-
Step 1: Synthesis of 4-Phenoxyacetonitrile. React 4-hydroxybenzonitrile with an appropriate alkylating agent to protect the hydroxyl group, followed by conversion of the nitrile group to an azide.
-
Step 2: Microwave-Assisted Cycloaddition. In a microwave reactor, combine the azide precursor with a suitable nitrile in a sealed vessel under elevated temperature and pressure to facilitate the cycloaddition and form the tetrazole ring.[1]
-
Step 3: Deprotection and Functionalization. Deprotect the hydroxyl group and proceed with etherification and hydrolysis as described in Protocol 1.
Proposed Mechanism of Action: Synthetic Auxin Mimicry
Based on its structural similarity to known phenoxyacetic acid herbicides, the primary mechanism of action of this compound is hypothesized to be the mimicry of the plant hormone auxin.[2][3][4]
dot digraph "Synthetic_Auxin_Herbicide_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Compound [label="this compound\n(Synthetic Auxin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantCell [label="Plant Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AuxinReceptor [label="Auxin Receptor\n(e.g., TIR1/AFB)", fillcolor="#FBBC05", fontcolor="#202124"]; AuxIAA [label="Aux/IAA Repressor\nProteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination &\nDegradation of Aux/IAA", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARF [label="Auxin Response Factors\n(ARFs)", fillcolor="#FBBC05", fontcolor="#202124"]; GeneExpression [label="Transcription of\nAuxin-Responsive Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethylene [label="Increased Ethylene\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ABA [label="ABA Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UncontrolledGrowth [label="Uncontrolled Cell Division,\nElongation, and Differentiation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PlantDeath [label="Plant Death", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
Synthetic auxins like the topic compound are readily absorbed by both roots and foliage and translocate to meristematic tissues.[3] There, they bind to auxin receptors, leading to the degradation of Aux/IAA transcriptional repressor proteins.[14] This, in turn, activates the expression of auxin-responsive genes, causing a cascade of downstream effects including hormonal imbalances, such as increased ethylene and abscisic acid (ABA) production, and ultimately leading to uncontrolled and disorganized plant growth, which is fatal to susceptible plants.[3][4][14]
Protocols for Efficacy Evaluation
A phased approach is recommended for evaluating the herbicidal efficacy of this compound, starting from controlled laboratory settings and progressing to more complex environments.[15]
Phase 1: In Vitro Bioassays
Objective: To determine the intrinsic herbicidal activity of the compound on seed germination and early seedling growth.
Protocol 3: Seed Germination and Seedling Growth Assay
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) and then prepare a series of dilutions in distilled water to achieve the desired test concentrations. Include a solvent-only control.
-
Test Species: Select a range of monocotyledonous (e.g., Lolium perenne, Echinochloa crus-galli) and dicotyledonous (e.g., Brassica campestris, Abutilon theophrasti) weed species.[12][16]
-
Experimental Setup: Place a set number of seeds (e.g., 10-20) on filter paper in a petri dish. Add a defined volume of the test solution to each petri dish. Seal the dishes to prevent evaporation.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination percentage, root length, and shoot length for each treatment.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each parameter to quantify the herbicidal activity.[12]
Phase 2: Whole Plant Assays (Greenhouse)
Objective: To evaluate the pre- and post-emergence herbicidal activity of the compound on whole plants under controlled greenhouse conditions.
Protocol 4: Pre-emergence Application
-
Planting: Fill pots with a standardized soil mix and sow seeds of the selected weed species at a specified depth.
-
Application: Immediately after sowing, apply the test compound to the soil surface using a laboratory sprayer to ensure uniform coverage. A range of application rates should be tested. Include an untreated control and a commercial standard herbicide for comparison.
-
Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and lighting.
-
Assessment: After a designated period (e.g., 21-28 days), assess the percentage of weed emergence and the visual injury to any emerged seedlings.
Protocol 5: Post-emergence Application
-
Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Application: Apply the test compound as a foliar spray to the plants. Ensure thorough coverage of the foliage.
-
Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill). Also, record phytotoxicity symptoms such as epinasty, chlorosis, and necrosis.[3]
Phase 3: Field Trials
Objective: To evaluate the efficacy of the compound under real-world field conditions.
Field trials should be conducted in compliance with local regulations and guidelines for herbicide testing.[17] The experimental design should be robust, such as a randomized complete block design, to account for field variability.[18]
Investigating the Mode of Action
While the primary mode of action is likely as a synthetic auxin, further experiments can confirm this and explore any secondary effects.
Protocol 6: Auxin-Responsive Gene Expression Analysis
-
Treatment: Treat susceptible plants with this compound.
-
Tissue Sampling: Harvest plant tissues at various time points after treatment.
-
RNA Extraction and qRT-PCR: Extract total RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known auxin-responsive genes (e.g., GH3, SAURs). An upregulation of these genes would support an auxin-like mode of action.
Environmental Fate and Toxicology
Preliminary assessment of the environmental fate of a new herbicide is crucial.
-
Soil Persistence: The persistence of phenoxyacetic acid herbicides in the environment can vary.[19] Studies on the degradation and mobility of this compound in different soil types are recommended.[20][21]
-
Aquatic Toxicity: The potential for contamination of surface and groundwater should be evaluated.[20][22]
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison. Statistical analysis should be performed to determine the significance of the observed effects.
// Nodes Start [label="Compound Synthesis\n& Characterization", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase1 [label="Phase 1: In Vitro Bioassays\n(Protocol 3)", fillcolor="#FBBC05", fontcolor="#202124"]; Phase2 [label="Phase 2: Greenhouse Trials\n(Protocols 4 & 5)", fillcolor="#FBBC05", fontcolor="#202124"]; MOA_Studies [label="Mechanism of Action Studies\n(Protocol 6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase3 [label="Phase 3: Field Trials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Env_Tox [label="Environmental Fate &\nToxicology Assessment", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Go_NoGo [label="Go/No-Go Decision for\nFurther Development", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Phase1; Phase1 -> Phase2; Phase2 -> MOA_Studies; Phase2 -> Phase3; Phase3 -> Go_NoGo; MOA_Studies -> Go_NoGo; Phase1 -> Env_Tox; Phase2 -> Env_Tox; Phase3 -> Env_Tox; Env_Tox -> Go_NoGo; } Figure 2. A logical workflow for the evaluation of a novel herbicidal compound.
Conclusion
This compound represents a promising scaffold for the development of new synthetic auxin herbicides. The protocols outlined in this document provide a systematic approach to synthesize, evaluate, and characterize the herbicidal properties of this and related molecules. By following these guidelines, researchers can generate robust and reliable data to assess the potential of this compound as a novel weed management tool.
References
- 1. Buy this compound | 832740-47-3 [smolecule.com]
- 2. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Tetrazole - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management | Semantic Scholar [semanticscholar.org]
- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. apms.org [apms.org]
- 16. journals.caf.ac.cn [journals.caf.ac.cn]
- 17. eplanning.blm.gov [eplanning.blm.gov]
- 18. benchchem.com [benchchem.com]
- 19. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 20. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Environmental Fate of 2 , 4-Dichlorophenoxyacetic Acid | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
Introduction: Unveiling the Potential of a Multifunctional Scaffold
An Application Guide for the In Vitro Investigation of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
The compound this compound (molecular formula: C₉H₈N₄O₃) represents a compelling scaffold for chemical biology and drug discovery.[1][2] Its structure is a composite of three key pharmacophores: a phenoxyacetic acid group, a common feature in herbicides and certain pharmaceuticals; and a 1-substituted tetrazole ring.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability and modulating pharmacokinetic profiles.[3] Furthermore, tetrazole-containing molecules are associated with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3]
Derivatives of this core structure have shown significant promise in preclinical studies. For instance, related compounds have demonstrated potent cytotoxicity against various cancer cell lines, sometimes acting through the induction of apoptosis and cell cycle arrest.[4][5] Specific derivatives have been identified as inhibitors of key enzymes like xanthine oxidase (XO) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), highlighting their potential in treating hyperuricemia and cancer, respectively.[4][6]
This guide provides a series of detailed, field-tested protocols for the in vitro evaluation of this compound. It is designed for researchers in cell biology, biochemistry, and drug development, offering not just procedural steps but also the scientific rationale behind the experimental design to empower robust and reproducible investigation.
Compound Properties, Handling, and Preparation
Proper handling and preparation of the test compound are foundational to reliable and reproducible results. The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄O₃ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| CAS Number | 832740-47-3 | [2] |
| Predicted pKa | 3.01 ± 0.10 | [2] |
Protocol 1: Preparation of Stock Solutions
Expert Insight: The choice of solvent is critical. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of hydrophobic compounds for in vitro assays. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically ≤0.5% v/v, as higher concentrations can independently affect cell viability and function.
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Accurately weigh a desired amount of the compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration primary stock, for example, 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in the appropriate sterile cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Application Area 1: Anticancer Activity Assessment
The prevalence of tetrazole derivatives in anticancer research warrants a thorough investigation of this compound's cytotoxic and cytostatic potential.[4][5][7] The following workflow provides a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic assays.
Caption: Tiered workflow for in vitro anticancer evaluation.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a robust and high-throughput method for initial screening to determine if the compound reduces the number of viable cells and to calculate the half-maximal inhibitory concentration (IC₅₀). Studies on related derivatives have successfully used this assay to identify cytotoxic potential against lines like A549 lung cancer cells.[4][5]
-
Materials:
-
Selected human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous control line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).
-
96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader (570 nm).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. A typical concentration range would be 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" blank control. A positive control like Doxorubicin is recommended.[4]
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Rationale: If the compound is found to be cytotoxic, it is crucial to determine the mode of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer agents. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Related tetrazole compounds are known to induce apoptosis.[4]
-
Materials:
-
Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Culture and treat cells in 6-well plates. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze immediately using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left): Viable cells.
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells.
-
Annexin V- / PI+ (Upper Left): Necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.
-
Application Area 2: Enzyme Inhibition Profile
The structural motifs within this compound suggest it could interact with various enzymes. A prime target, based on literature for a closely related derivative, is Xanthine Oxidase (XO).[6]
Caption: Inhibition of the purine degradation pathway by targeting Xanthine Oxidase.
Protocol 4: Xanthine Oxidase (XO) Inhibitory Assay
Rationale: XO catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. This in vitro assay measures the enzymatic activity by monitoring the increase in absorbance from uric acid formation at 295 nm.
-
Materials:
-
Xanthine Oxidase from bovine milk.
-
Xanthine (substrate).
-
Potassium phosphate buffer (pH 7.5).
-
This compound (test inhibitor).
-
Allopurinol or Topiroxostat (positive control inhibitor).[6]
-
96-well UV-transparent plate.
-
UV-Vis microplate reader.
-
-
Procedure:
-
Prepare solutions of the test compound and positive control in buffer (with a minimal amount of DMSO if necessary, keeping the final concentration consistent and low).
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/control at various concentrations, and 25 µL of XO enzyme solution.
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 150 µL of the xanthine substrate solution.
-
Immediately measure the absorbance at 295 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot % Inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed by varying substrate concentration to determine the mode of inhibition (competitive, non-competitive, etc.), as has been done for similar compounds.[6]
-
Summary and Troubleshooting
| Common Issue | Potential Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in aqueous medium. | Decrease the final concentration. Ensure the DMSO stock is fully dissolved before dilution. Check the final DMSO concentration (keep it ≤0.5%). |
| High Variability in MTT Assay | Uneven cell seeding; edge effects in the 96-well plate; contamination. | Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. Practice sterile technique. |
| Low Signal in XO Assay | Inactive enzyme or substrate; incorrect buffer pH. | Use fresh enzyme and substrate solutions. Confirm the pH of the buffer is 7.5. Run a positive control (enzyme + substrate, no inhibitor) to confirm activity. |
| Inconsistent Flow Cytometry Data | Cell clumping; insufficient cell numbers; incorrect compensation settings. | Gently pipette to resuspend cells; avoid harsh vortexing. Ensure at least 100,000 cells are acquired. Run single-stain controls to set proper compensation. |
References
- 1. Buy this compound | 832740-47-3 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design, Synthesis, Biological Evaluation, and In Silico Studies of Tetrazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Probing the Binding Landscape: A Molecular Docking Protocol for [4-(1H-tetrazol-1-yl)phenoxy]acetic acid with Cyclooxygenase-2
Introduction: Unveiling a Potential Anti-Inflammatory Agent
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid is a compelling molecule for contemporary drug discovery, integrating two key pharmacophores: a phenoxyacetic acid scaffold and a tetrazole ring. The phenoxyacetic acid moiety is a known structural motif in compounds targeting receptors such as Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] More pertinent to this study, certain derivatives have demonstrated inhibitory activity against Cyclooxygenase (COX) enzymes.[3] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles.[4] Notably, tetrazole-containing compounds have been successfully developed as angiotensin II receptor antagonists and have also shown promise as potent COX inhibitors.[5][6][7]
Given the documented association of both parent scaffolds with COX inhibition, this application note presents a comprehensive molecular docking protocol to investigate the binding interactions of this compound with Cyclooxygenase-2 (COX-2). COX-2 is a critical enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8] Selective inhibition of COX-2 is a clinically validated strategy for anti-inflammatory therapies, offering the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[9]
This guide provides a detailed, step-by-step workflow for researchers, scientists, and drug development professionals to computationally evaluate the binding affinity and pose of this compound within the COX-2 active site. We will delve into the rationale behind each procedural step, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data.
Experimental Design & Rationale
The in silico experiment is designed to predict the binding mode and affinity of our ligand, this compound, with the human COX-2 enzyme. The protocol is structured to ensure scientific rigor and reproducibility.
Figure 1: A schematic overview of the molecular docking workflow.
Detailed Protocols
Part 1: Ligand and Protein Preparation
Accurate preparation of both the ligand and the target protein is paramount for a meaningful docking simulation. This stage involves optimizing their three-dimensional structures and assigning appropriate chemical properties.
Protocol 1.1: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or Marvin Sketch. Alternatively, the structure can be retrieved from chemical databases like PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. To obtain a low-energy and stable conformation, perform energy minimization using a suitable force field (e.g., MMFF94). This can be accomplished using software like Avogadro or the LigPrep module in the Schrödinger suite.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina). Open Babel is a versatile tool for file format conversion.
Protocol 1.2: Protein Preparation
-
Retrieve Protein Structure: Download the crystal structure of human Cyclooxygenase-2 (COX-2) from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 5KIR , which is a high-resolution structure of COX-2 in complex with a selective inhibitor.
-
Initial Clean-up: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all non-essential components from the structure, including water molecules, co-factors (unless they are crucial for binding), and any co-crystallized ligands. For PDB ID 5KIR, we will remove the co-crystallized inhibitor to create a vacant active site for our docking experiment.
-
Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign partial charges to each atom using a force field like Gasteiger. This step is crucial for calculating the electrostatic interactions during docking. Software such as AutoDockTools (ADT) or the Protein Preparation Wizard in Schrödinger can automate this process.
-
Define the Binding Site: Identify the amino acid residues that constitute the active site of COX-2. This can be determined from the literature or by inspecting the binding pocket of the co-crystallized ligand in the original PDB file.
-
Save the Prepared Protein: Save the cleaned and prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Figure 2: Workflow for the preparation of the COX-2 protein.
Part 2: Molecular Docking Simulation
With the prepared ligand and protein, the next step is to perform the docking calculation using AutoDock Vina, a widely used and robust open-source docking program.
Protocol 2.1: Grid Box Generation
-
Define the Search Space: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses for the ligand.
-
Set Grid Parameters: Using AutoDockTools, center the grid box on the active site residues identified during protein preparation. The dimensions of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical size is 25 x 25 x 25 Å.
| Parameter | Value | Rationale |
| Center X, Y, Z | (Determined from active site) | To focus the search on the binding pocket. |
| Size X, Y, Z | 25 Å, 25 Å, 25 Å | To provide sufficient space for ligand movement. |
| Spacing | 1.0 Å | A standard grid point spacing for good resolution. |
Table 1: Example Grid Box Parameters for AutoDock Vina.
Protocol 2.2: Running the Docking Simulation
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters for AutoDock Vina.
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the computational time but also the reliability of the results.
Part 3: Analysis and Validation of Docking Results
Protocol 3.1: Analyzing Docking Results
-
Examine the Log File: The log.txt file contains the binding affinities (in kcal/mol) for the different binding modes (poses) of the ligand. A more negative binding affinity indicates a more favorable predicted interaction.
-
Visualize Binding Poses: Use a molecular visualization tool to open the output file (results.pdbqt) and the prepared protein structure. This will allow you to visually inspect the predicted binding poses of the ligand within the COX-2 active site.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein for the best-scoring pose. Look for hydrogen bonds, hydrophobic interactions, and any potential salt bridges. Understanding these interactions provides insights into the molecular basis of the predicted binding.
-
2D Interaction Diagrams: Generate 2D diagrams of the protein-ligand interactions using tools like LigPlot+ or the PoseView web server. These diagrams provide a clear and concise representation of the key interactions.
Protocol 3.2: Validation of the Docking Protocol
To ensure the reliability of the docking protocol, it is essential to perform a validation step.
-
Redocking: A common validation method is to dock the co-crystallized ligand back into the active site of the protein.
-
Calculate RMSD: After redocking, calculate the Root Mean Square Deviation (RMSD) between the predicted pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.
| Metric | Description | Acceptance Criteria |
| Binding Affinity | Predicted free energy of binding. | More negative values are better. |
| RMSD (Validation) | Deviation between docked and crystal pose. | < 2.0 Å |
Table 2: Key Metrics for Docking Analysis and Validation.
Conclusion and Future Directions
This application note has outlined a detailed and robust protocol for the molecular docking of this compound with COX-2. By following these steps, researchers can gain valuable insights into the potential of this compound as a selective COX-2 inhibitor. The predicted binding mode and affinity can serve as a strong foundation for further in vitro and in vivo studies to validate its anti-inflammatory activity. Furthermore, the identified key interactions can guide the rational design of more potent and selective analogues, accelerating the drug discovery process.
References
- 1. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 6. Novel 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [4-(1H-tetrazol-1-yl)phenoxy]acetic acid Synthesis
Welcome to the technical support center for the synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting advice in a direct question-and-answer format to help you optimize your reaction conditions and improve your final product yield.
Overview of the Synthetic Pathway
The most reliable synthetic route to this compound involves a three-step process starting from 4-aminophenol. This pathway is generally favored as it provides good control over the isomer formation of the tetrazole ring.
Caption: General three-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis, leading to low yields or impure products.
Part 1: Synthesis of the Intermediate, 4-(1H-tetrazol-1-yl)phenol
Q1: My yield for the conversion of 4-aminophenol to 4-(1H-tetrazol-1-yl)phenol is consistently low (<60%). What are the critical parameters to control?
A1: This is a common issue often traced back to reaction conditions and reagent quality. The reaction involves the formation of a 1-substituted tetrazole from an amine, triethyl orthoformate, and sodium azide.[1][2]
Core Causality: The reaction proceeds via intermediates that are sensitive to moisture and temperature. Incomplete reaction or side reactions are the primary causes of low yield.
Troubleshooting Steps:
-
Reagent Purity and Stoichiometry:
-
Sodium Azide (NaN₃): Use freshly opened, dry sodium azide. It is hygroscopic and its potency can decrease with improper storage. Ensure it is finely powdered to maximize surface area.
-
Triethyl Orthoformate: Use freshly distilled triethyl orthoformate. It can hydrolyze over time to form formic acid and ethanol, which will inhibit the reaction.
-
Stoichiometry: A slight excess of triethyl orthoformate (1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.[2]
-
-
Solvent and Temperature Control:
-
Glacial Acetic Acid: The solvent must be strictly anhydrous. The presence of water will hydrolyze the orthoformate and interfere with intermediate formation.
-
Temperature: The reaction typically requires heating to reflux.[2] Ensure the reaction mixture reaches and maintains the reflux temperature of acetic acid (~118 °C). Inconsistent heating can lead to a stalled reaction. A well-controlled oil bath is recommended over a heating mantle for uniform temperature distribution.
-
-
Reaction Monitoring and Work-up:
-
TLC Monitoring: Track the disappearance of the 4-aminophenol spot by Thin Layer Chromatography (TLC). The reaction can take several hours to reach completion.
-
Isolation: The product is typically isolated by pouring the cooled reaction mixture into ice water, which causes the product to precipitate. Ensure the precipitation is complete by allowing sufficient time at low temperature (0-5 °C) before filtration. Wash the crude product thoroughly with cold water to remove residual acetic acid and salts.
-
Part 2: Williamson Ether Synthesis (Alkylation)
This step is arguably the most critical for achieving a high overall yield. The key challenge is to ensure selective O-alkylation of the phenolic hydroxyl group without promoting undesired N-alkylation on the tetrazole ring.
Q2: My overall yield is poor, and I suspect the alkylation of 4-(1H-tetrazol-1-yl)phenol is the main problem. How can I optimize this step?
A2: Poor yields in this Williamson ether synthesis are typically due to an improper choice of base and solvent, leading to side reactions or incomplete conversion.[3][4]
Core Causality: The efficiency of this Sₙ2 reaction depends on generating a potent phenoxide nucleophile while minimizing competing reactions, such as N-alkylation and hydrolysis of the alkylating agent.[5][6]
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | These are moderately strong, non-nucleophilic bases. They are strong enough to deprotonate the phenol (pKa ~10) but not acidic N-H protons on the tetrazole ring (pKa ~4.9), favoring O-alkylation. They also minimize the hydrolysis of ethyl bromoacetate.[6] Avoid strong bases like NaOH or NaH, which can promote N-alkylation. |
| Solvent | Anhydrous Acetone or Acetonitrile (MeCN) | Polar aprotic solvents are ideal for Sₙ2 reactions. They effectively solvate the cation (K⁺) but not the phenoxide anion, leaving it highly nucleophilic.[3] DMF is also effective but can be harder to remove. Ensure the solvent is completely dry. |
| Alkylating Agent | Ethyl Bromoacetate | It is a good electrophile. Use 1.1-1.2 equivalents. A large excess can lead to side products and purification difficulties. |
| Temperature | Reflux (Acetone: 56 °C, MeCN: 82 °C) | Gentle reflux provides sufficient energy to overcome the activation barrier without promoting significant decomposition. Monitor the reaction by TLC until the starting phenol is consumed. |
Optimized Protocol:
-
To a stirred suspension of 4-(1H-tetrazol-1-yl)phenol (1.0 eq) and finely ground anhydrous K₂CO₃ (2.0 eq) in anhydrous acetone, add ethyl bromoacetate (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and wash the solid with fresh acetone.
-
Evaporate the combined filtrate under reduced pressure to obtain the crude ethyl ester.
Q3: I'm seeing a significant impurity with a similar mass to my desired product. Could this be N-alkylation, and how do I prevent it?
A3: Yes, this is a classic and highly probable side reaction. The tetrazole ring contains nucleophilic nitrogen atoms that can compete with the phenoxide for the alkylating agent.[7]
Core Causality: Alkylation can occur at the phenolic oxygen (O-alkylation, desired) or at the N2 or N4 positions of the tetrazole ring (N-alkylation, undesired). The ratio of these products is highly dependent on the reaction conditions.
Caption: Factors influencing O- vs. N-alkylation selectivity.
Prevention and Mitigation:
-
Use a Weaker Base: As detailed in Q2, using K₂CO₃ instead of stronger bases like NaH or alkoxides significantly favors the deprotonation of the more acidic phenol over the tetrazole N-H.
-
Solvent Choice: Polar aprotic solvents (Acetone, MeCN) favor Sₙ2 attack by the "softer" phenoxide nucleophile.[3] Protic solvents can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and relatively favoring attack from the "harder" nitrogen nucleophiles.
-
Phase-Transfer Catalysis (PTC): An alternative is to use a PTC system (e.g., tetrabutylammonium bromide) with K₂CO₃ in a biphasic solvent system like toluene/water. The PTC brings the phenoxide into the organic phase for reaction, often with high selectivity for O-alkylation.[8]
Part 3: Ester Hydrolysis and Product Isolation
Q4: The final saponification step to get the carboxylic acid is slow or incomplete. How can I ensure full conversion without degrading the product?
A4: Incomplete hydrolysis is usually a matter of insufficient base, time, or temperature. However, overly harsh conditions can risk opening the tetrazole ring.
Core Causality: Saponification is a bimolecular reaction whose rate depends on the concentration of both the ester and the hydroxide ions.[9][10]
Recommendations:
-
Sufficient Base: Use a molar excess of NaOH or LiOH (typically 2-3 equivalents). LiOH is sometimes preferred as it can lead to cleaner reactions.
-
Co-solvent: Use a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF. This ensures the ester, which may have poor water solubility, remains in solution and accessible to the hydroxide ions. A common system is THF:H₂O (2:1).
-
Temperature: Gently heat the reaction to 40-50 °C. This will significantly accelerate the hydrolysis rate compared to room temperature. Avoid boiling for extended periods.
-
Monitoring: Use TLC to track the disappearance of the starting ester spot. The product acid will typically have a much lower Rf value on silica gel plates.
Q5: I have trouble getting a clean, crystalline product after acidification. My product is oily or discolored. What is the best practice for workup?
A5: This indicates the presence of impurities or improper pH control during precipitation.
Best Practices for Workup and Purification:
-
Post-Hydrolysis Wash: After the hydrolysis is complete (confirmed by TLC), cool the basic solution to room temperature. Perform an extraction with a water-immiscible organic solvent like ethyl acetate or diethyl ether. This will remove any non-acidic organic impurities (e.g., unreacted ester, N-alkylated byproducts). Discard the organic layer.
-
Controlled Acidification: Place the aqueous layer in an ice bath and stir vigorously. Add 2M or 3M HCl dropwise. Adding concentrated acid too quickly can cause localized heating and trap impurities within the precipitate.
-
Target pH: Monitor the pH with a calibrated meter or pH paper. The target pH should be around 2-3 to ensure the complete protonation of the carboxylic acid.
-
Crystallization: Once precipitation begins, continue stirring in the ice bath for at least 30-60 minutes to allow for complete crystallization and particle size growth. This results in a more easily filterable solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water to remove inorganic salts. A final wash with a small amount of cold diethyl ether can help remove residual organic impurities and aid in drying.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the final step to achieve high purity.
Frequently Asked Questions (FAQs)
Q6: Are there modern, higher-yielding alternatives to conventional heating for this synthesis?
A6: Yes, microwave-assisted synthesis can be highly effective, particularly for the tetrazole formation step. The cycloaddition reaction to form the tetrazole ring can often be completed in minutes under microwave irradiation (120-150 °C) with yields reported to exceed 85%, compared to several hours with conventional heating.[11] The Williamson ether synthesis can also be accelerated using microwave heating, though careful temperature control is necessary to avoid side reactions.
Q7: What are the best analytical techniques to monitor the reaction and characterize the products and byproducts?
A7: A combination of techniques is ideal:
-
TLC: Essential for routine reaction monitoring. Use a mobile phase like 30-50% ethyl acetate in hexanes for the ester intermediates and a more polar system with acetic acid (e.g., 10% methanol in dichloromethane + 0.5% acetic acid) for the final acid product.
-
¹H and ¹³C NMR: The most powerful tool for structural confirmation. It can definitively distinguish between O- and N-alkylated isomers. For example, in the ¹H NMR of the ethyl ester, the methylene protons (-O-CH₂-COO) of the desired O-alkylated product will appear as a singlet around 4.7 ppm, while the N-alkylated isomer would show a downfield shift for the aromatic protons adjacent to the newly alkylated tetrazole ring.
-
LC-MS: Excellent for identifying the mass of the desired product and any byproducts, confirming the presence of isomers, and assessing purity.
References
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. francis-press.com [francis-press.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Buy this compound | 832740-47-3 [smolecule.com]
[4-(1H-tetrazol-1-yl)phenoxy]acetic acid synthesis side reactions and byproducts
Welcome to the technical support guide for the synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we address common challenges, side reactions, and byproduct formation encountered during its multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically a multi-step process. A common and efficient route involves two key transformations:
-
Williamson Ether Synthesis: An O-alkylation reaction between a phenol derivative and an alkyl halide to form the ether linkage.
-
Tetrazole Formation: A [3+2] cycloaddition reaction of a nitrile with an azide source to construct the tetrazole ring.
The sequence of these steps can be varied, but each presents its own set of potential side reactions and byproducts that can impact yield and purity.
Below is a generalized workflow for the synthesis:
Caption: Common synthetic routes to this compound.
II. Troubleshooting and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Williamson Ether Synthesis Side Reactions
Question 1: My Williamson ether synthesis is giving low yields. Besides the desired O-alkylation product, I am observing other spots on my TLC. What could be the issue?
Answer: Low yields in a Williamson ether synthesis, especially with phenols, often point to a competition between O-alkylation and C-alkylation.[1][2] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions).
-
O-alkylation leads to your desired ether product.
-
C-alkylation results in the formation of a new carbon-carbon bond on the aromatic ring, leading to byproducts like (2-hydroxy-5-cyanomethyl)acetic acid or (4-hydroxy-3-cyanomethyl)acetic acid derivatives if starting with 4-hydroxyphenylacetonitrile.
Troubleshooting Strategies:
| Factor | Recommendation for O-Alkylation | Rationale |
| Solvent | Use a polar aprotic solvent (e.g., DMF, DMSO, acetone). | Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for nucleophilic attack. This shielding can favor C-alkylation.[2] |
| Base | A moderately strong base like K₂CO₃ or Cs₂CO₃ is often preferred over very strong bases like NaH. | Stronger bases can increase the concentration of the phenoxide ion, but may also promote side reactions. The choice of counter-ion can also influence selectivity. |
| Leaving Group | Use a good leaving group on the alkylating agent (e.g., I > Br > Cl). | A more reactive alkyl halide will favor the SN2 reaction needed for ether formation. |
| Temperature | Maintain moderate reaction temperatures (e.g., 60-80 °C). | Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product. |
Question 2: I am trying to perform the Williamson ether synthesis on 1-(4-hydroxyphenyl)-1H-tetrazole, but I'm getting a complex mixture of products. Why is this more complicated than a simple phenol?
Answer: When your starting material is 1-(4-hydroxyphenyl)-1H-tetrazole, you introduce another nucleophilic site: the tetrazole ring itself. The nitrogen atoms of the tetrazole ring are also nucleophilic and can compete with the phenoxide for the alkylating agent. This can lead to N-alkylation of the tetrazole ring, creating a quaternary tetrazolium salt, which may be unstable and lead to further degradation products.
Furthermore, the tetrazole ring is an electron-withdrawing group, which can influence the reactivity of the phenol and the aromatic ring.
To favor O-alkylation in this case:
-
Ensure complete formation of the phenoxide by using a suitable base before adding the alkylating agent.
-
Consider using milder alkylating agents and reaction conditions.
-
Careful monitoring by TLC or LC-MS is crucial to identify the optimal reaction time before side reactions become significant.
Caption: Competing O- vs. C-alkylation pathways in Williamson ether synthesis.
Part B: Tetrazole Formation Side Reactions
Question 3: During the tetrazole formation from the nitrile, I am getting a significant amount of an isomeric byproduct. How can I improve the regioselectivity?
Answer: This is a very common and important issue in tetrazole chemistry. When you alkylate a 5-substituted tetrazole (or form a 1,5-disubstituted tetrazole from a nitrile and an organoazide), you can get two possible regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole. The regioselectivity of this reaction is influenced by several factors.[3][4][5]
-
Steric Hindrance: Bulky substituents on the alkylating agent or the tetrazole ring can favor the formation of the less sterically hindered isomer.
-
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring.
-
Reaction Mechanism: The mechanism of alkylation (SN1 vs. SN2) can play a role. Reactions that proceed through an SN2 mechanism tend to be more regioselective.[6][7]
-
Reaction Conditions: Temperature, solvent, and the nature of the cation (in the case of using a tetrazolate salt) can all impact the ratio of the two isomers.[5] Higher temperatures often favor N-1 substitution.[5]
Strategies to Improve Regioselectivity:
| Parameter | To Favor N-1 Isomer | To Favor N-2 Isomer | Rationale |
| Temperature | Higher temperatures | Lower temperatures | Higher temperatures can favor the thermodynamically more stable N-1 isomer.[5] |
| Solvent | Polar aprotic solvents | Less polar solvents | Solvent can influence the nature of the reacting species (free anion vs. ion pairs).[5] |
| Catalyst | Certain Lewis acids (e.g., ZnCl₂) can favor N-1 formation. | Mechanochemical conditions have been shown to enhance N-2 selectivity.[5] | The catalyst can coordinate to specific nitrogen atoms, directing the alkylation. |
It is essential to characterize your product mixture carefully using techniques like NMR (¹H, ¹³C, and HMBC) to determine the isomeric ratio. Chromatographic separation of the isomers can be challenging, so optimizing the reaction for regioselectivity is the preferred approach.
Question 4: The hydrolysis of my ethyl ester to the final carboxylic acid is not going to completion, or I am seeing some degradation. What are the potential pitfalls?
Answer: Ester hydrolysis is generally a robust reaction, but with a molecule containing a tetrazole ring, there are a few points of caution:
-
Incomplete Hydrolysis: This is often a matter of reaction time, temperature, or the amount of base used. Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH) and allow the reaction to proceed for an adequate amount of time. Monitoring by TLC or LC-MS is crucial.
-
Degradation: The tetrazole ring is generally stable to basic hydrolysis conditions. However, if very harsh conditions (very high temperatures for prolonged periods) are used, you could potentially see some ring-opening or other degradation pathways, although this is less common.
-
Work-up Issues: The final product is an acid. When you acidify the reaction mixture to protonate the carboxylate, ensure you bring the pH low enough (typically pH 2-3) to fully precipitate your product. If the pH is not low enough, a significant portion of your product may remain in the aqueous layer as the carboxylate salt.
Recommended Hydrolysis Protocol:
-
Dissolve the ester in a suitable solvent like THF, methanol, or ethanol.
-
Add an aqueous solution of NaOH or LiOH (2-3 equivalents).
-
Stir at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly acidify with cold 1M HCl until the pH is ~2.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
III. Summary of Potential Byproducts
| Reaction Step | Potential Byproduct(s) | Reason for Formation | How to Minimize |
| Williamson Ether Synthesis | C-alkylated phenol derivatives | Ambident nature of the phenoxide nucleophile | Use polar aprotic solvents; avoid overly harsh conditions.[2] |
| Tetrazole Formation | 2,5-disubstituted tetrazole isomer | Competing reaction at different nitrogen atoms of the tetrazole ring | Optimize temperature, solvent, and catalyst; consider steric and electronic factors.[3][5] |
| Ester Hydrolysis | Unreacted starting material | Incomplete reaction | Increase reaction time, temperature, or amount of base. |
| Ester Hydrolysis | Degradation products | Use of excessively harsh conditions | Use moderate temperatures and avoid prolonged reaction times at high temperatures. |
This guide is intended to provide a starting point for troubleshooting the synthesis of this compound. As with any chemical synthesis, careful planning, monitoring, and characterization are key to success.
IV. References
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. RSC Publishing. 8
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab. CoLab. 4
-
Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Publications. 5
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. 6
-
Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. New Journal of Chemistry (RSC Publishing). 7
-
This compound. Smolecule. 9
-
The Williamson Ether Synthesis. Unknown Source. 10
-
[1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. PMC - NIH. 11
-
Experiment 06 Williamson Ether Synthesis. Unknown Source. 12
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO SA. 13
-
Williamson Ether Synthesis. Unknown Source. 14
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Unknown Source. 15
-
The Williamson Ether Synthesis. Master Organic Chemistry. 16
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. 17
-
Chemistry 211 Experiment 4. MiraCosta College. 18
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. 19
-
1H-Tetrazole synthesis. Organic Chemistry Portal. 20
-
1-(4-Hydroxyphenyl)-1H-tetrazole-5-thiol 97 52431-78-4. Sigma-Aldrich. --INVALID-LINK--
-
Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. PMC - NIH. 21
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Unknown Source. 1
-
Enzymatic hydrolysis of esters containing a tetrazole ring. PubMed. 22
-
(PDF) Alkylation of Phenol: A Mechanistic View. ResearchGate. 23
-
Phenolates- O-alkylation and C-alkylation | Notes. PharmaXChange.info. 2
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. 24
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed. 25
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. 26
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. 27
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. 28
-
Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. 29
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. 30
-
Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters - ACS Publications. 31
-
Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives. PubMed. 32
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | CoLab [colab.ws]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. Buy this compound | 832740-47-3 [smolecule.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. scielo.org.za [scielo.org.za]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 19. researchgate.net [researchgate.net]
- 20. 1H-Tetrazole synthesis [organic-chemistry.org]
- 21. Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzymatic hydrolysis of esters containing a tetrazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Synthesis and cytotoxicity evaluation of 1-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-3-aryl-1H-pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tetrazole Formation
Welcome to the Technical Support Center for Tetrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the synthesis of tetrazole compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and scientific principles behind them to empower you to overcome challenges in your own laboratory.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-substituted-1H-tetrazoles via the common [3+2] cycloaddition of nitriles and an azide source.
Question 1: I am experiencing low to no yield of my desired tetrazole product. What are the likely causes and how can I improve it?
Answer:
Low or no product yield is a common frustration in tetrazole synthesis. The issue can typically be traced back to a few key areas: reaction conditions, catalyst activity, or the quality of your starting materials.
Potential Causes & Recommended Solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: Tetrazole formation, especially from unactivated nitriles, often requires elevated temperatures to overcome the activation energy of the cycloaddition.[1][2] If you are running the reaction at room temperature or a low reflux, you may not be providing enough energy for the reaction to proceed. Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the tetrazole product.[3]
-
Actionable Advice: Monitor your reaction progress closely using an appropriate analytical technique like TLC or LC-MS. If you see starting material remaining after a significant amount of time, consider incrementally increasing the temperature. Microwave irradiation can be a very effective method for reducing reaction times and improving yields, often achieving in minutes what might take hours under conventional heating.[4][5]
-
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are commonly used because they effectively dissolve sodium azide and the organic nitrile, facilitating the reaction.[4][5] Using a non-polar solvent may result in poor solubility of the azide salt, hindering the reaction.
-
Actionable Advice: If you are not using DMF or DMSO, consider switching to one of these solvents. Water can also be an excellent "green" solvent choice, particularly when using zinc salts as catalysts, as demonstrated by Sharpless and co-workers.[6] This system also minimizes the risk of generating explosive hydrazoic acid.[6]
-
-
-
Inactive or Inappropriate Catalyst:
-
Lewis and Brønsted Acids: The cycloaddition is often accelerated by the presence of a Lewis or Brønsted acid catalyst.[7] These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[7][8] Common choices include zinc salts (e.g., ZnBr₂, ZnCl₂), copper salts, and ammonium chloride.[4][9][10]
-
Actionable Advice: If you are not using a catalyst, adding one is highly recommended. If you are using a catalyst and still seeing poor results, consider the following:
-
Catalyst Loading: Ensure you are using an appropriate catalyst loading. While catalytic amounts are often sufficient, some systems may require stoichiometric amounts of the Lewis acid.[11]
-
Catalyst Deactivation: Your catalyst may be deactivated by impurities in your starting materials or solvent. Using a fresh batch of catalyst can sometimes resolve the issue.[4]
-
Alternative Catalysts: The optimal catalyst can be substrate-dependent. If one Lewis acid is not effective, another may be. For example, antimony trioxide (Sb₂O₃) has been shown to be an effective catalyst.[11] Heterogeneous catalysts, such as silica sulfuric acid or various nanomaterials, offer the advantage of easier removal from the reaction mixture.[4][12]
-
-
-
-
Poor Quality of Starting Materials:
-
Nitrile Purity: Impurities in your starting nitrile can interfere with the reaction.
-
Actionable Advice: Purify your nitrile before the cycloaddition reaction. This can be done by distillation, recrystallization, or chromatography, depending on the physical properties of your material.[4]
-
-
Azide Source: Ensure your azide source, typically sodium azide, is of good quality and has been stored properly.
-
Question 2: My reaction is producing multiple byproducts, making purification difficult. How can I improve the selectivity of my reaction?
Answer:
The formation of byproducts is often a sign of overly harsh reaction conditions or the presence of reactive functional groups that are not compatible with the chosen synthetic route.
Potential Causes & Recommended Solutions:
-
Decomposition of Starting Materials or Product:
-
Harsh Conditions: High temperatures or the use of strong acids can lead to the decomposition of sensitive functional groups on your nitrile or the tetrazole ring itself.[4] The isoxazole ring, for instance, can be susceptible to decomposition under harsh conditions.[4]
-
Actionable Advice: Employ milder reaction conditions. Try lowering the reaction temperature and extending the reaction time. If you are using a strong Lewis acid, consider reducing the amount or switching to a milder one.[4]
-
-
-
Side Reactions of the Azide:
-
Hydrazoic Acid Formation: In the presence of a Brønsted acid, sodium azide can be protonated to form hydrazoic acid (HN₃).[13][14] This is not only a significant safety hazard due to its toxicity and explosive nature but can also lead to unwanted side reactions.[13][14]
-
Actionable Advice: To minimize the formation of hydrazoic acid, you can use a buffered system or run the reaction in water with a zinc catalyst, which maintains a slightly alkaline pH.[6]
-
-
-
Impurities:
-
Reactive Impurities: Impurities in your starting materials can lead to the formation of byproducts.
-
Actionable Advice: As mentioned previously, ensure the purity of your starting materials.[4]
-
-
Question 3: The reaction seems to stall and does not go to completion. What steps can I take to drive the reaction forward?
Answer:
A stalled reaction can be indicative of catalyst deactivation or an insufficient amount of one of the reactants.
Potential Causes & Recommended Solutions:
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.[4]
-
Actionable Advice: Adding a fresh portion of the catalyst can sometimes restart the reaction.[4]
-
-
Insufficient Azide: The azide may be consumed in side reactions or may not have been added in a sufficient excess.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for tetrazole formation from a nitrile and an azide?
A1: The most widely accepted mechanism for the formation of 5-substituted-1H-tetrazoles from a nitrile and an azide salt is a [3+2] cycloaddition.[15][16] In the presence of a Lewis or Brønsted acid catalyst, the nitrile is activated, making the carbon atom more electrophilic.[7][8] The azide anion then acts as a nucleophile, attacking the nitrile carbon. This is followed by cyclization to form the tetrazole ring.[17] Density functional theory (DFT) calculations suggest a stepwise mechanism involving the formation of an imidoyl azide intermediate, which then cyclizes.[8][18]
Q2: What are the key safety precautions I need to take when working with sodium azide?
A2: Sodium azide is a highly toxic substance and must be handled with extreme care.[14][19] It can be fatal if inhaled, ingested, or absorbed through the skin.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][21]
A major hazard associated with sodium azide is the formation of highly toxic and explosive hydrazoic acid (HN₃) upon contact with acids.[13][14][19] Additionally, sodium azide can react with heavy metals (such as lead and copper, which may be present in drainpipes) to form shock-sensitive and explosive heavy metal azides.[13][19] Therefore, never dispose of azide-containing waste down the drain.[13] All azide waste should be collected in a designated container and disposed of according to your institution's hazardous waste protocols.[13]
Q3: Can I use organic azides instead of sodium azide?
A3: While organic azides can be used for tetrazole synthesis, their application is generally limited to reactions with highly activated nitriles, such as those bearing strong electron-withdrawing groups.[8][16] For less activated nitriles, the reaction often requires harsh conditions and may not be efficient.[16] The use of azide salts like sodium azide is more broadly applicable.[8]
Q4: Are there "greener" or more environmentally friendly methods for tetrazole synthesis?
A4: Yes, significant efforts have been made to develop greener synthetic methodologies for tetrazoles.[22] This includes the use of water as a solvent, which is not only environmentally benign but also improves safety by minimizing the risk of hydrazoic acid formation.[6] The use of heterogeneous and nanocatalysts is also a key aspect of green tetrazole synthesis, as these catalysts can often be easily recovered and reused.[12] Microwave-assisted synthesis and solvent-free "click chemistry" approaches are also considered green methods as they can significantly reduce reaction times and energy consumption.[23][24]
Q5: How do I work up the reaction and isolate my tetrazole product?
A5: The work-up procedure will depend on the specific reaction conditions and the properties of your product. A common procedure involves quenching the reaction, followed by acidification to protonate the tetrazole, which often facilitates its precipitation or extraction.[4][17]
-
Quenching Excess Azide: It is crucial to safely quench any unreacted sodium azide. This can be done by adding a solution of sodium nitrite followed by careful addition of an acid (e.g., sulfuric acid), which converts the azide to nitrogen gas and nitrous oxide. This should always be done in a fume hood.
-
Product Isolation:
Experimental Protocols & Data
Table 1: Comparison of Catalysts for the Synthesis of 5-Substituted-1H-Tetrazoles
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | General Observations |
| ZnBr₂ | 10 - 100 | Water, DMF | 80 - 120 | Highly effective and versatile, particularly in water.[6][25] |
| NH₄Cl | Stoichiometric | DMF | 120 - 150 | A common and inexpensive Brønsted acid catalyst.[10][17] |
| Sb₂O₃ | 10 | DMF | 120 | An effective Lewis acid catalyst for various nitriles.[11] |
| Nanocatalysts (e.g., Fe₃O₄-based) | 0.3 - 2.8 | PEG, Solvent-free | 70 - 120 | Offer high efficiency and reusability.[12] |
| Yb(OTf)₃ | 5 - 10 | DMF | 100 | Good to excellent yields under mild conditions.[10] |
General Protocol for the Synthesis of 5-Phenyl-1H-tetrazole
This protocol is for educational purposes and should be adapted based on the specific reactivity of your substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).[17]
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.[17]
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting nitrile is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3. This will protonate the tetrazole and cause it to precipitate.[17]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yield in Tetrazole Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 13. rsc.org [rsc.org]
- 14. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 15. scite.ai [scite.ai]
- 16. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 19. geneseo.edu [geneseo.edu]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. - Division of Research Safety | Illinois [drs.illinois.edu]
- 22. eurekaselect.com [eurekaselect.com]
- 23. Solvent-free click chemistry for tetrazole synthesis from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-Based fluorinated ionic liquids, their micellization, and density functional theory studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. [PDF] A Click Chemistry Approach to Tetrazoles: Recent Advances | Semantic Scholar [semanticscholar.org]
- 25. An expedient route to the tetrazole analogues of alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid in solution
Technical Support Center: [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
A Guide to Understanding and Troubleshooting Solution Stability
Welcome to the technical support center for this compound (CAS 832740-47-3). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we provide not only troubleshooting steps but also the underlying scientific rationale to empower your research.
Frequently Asked Questions & Troubleshooting
This section addresses the most common observations and questions from the field. We provide potential causes and direct, actionable guidance to resolve these issues.
Q1: My solution of this compound has turned cloudy or a precipitate has formed. What's the cause and how can I fix it?
A1: This is a classic solubility issue, often linked to pH.
-
The Scientific Explanation: this compound is an acidic compound due to both the carboxylic acid moiety and the tetrazole ring. The tetrazole ring, in particular, can act as a bioisostere for a carboxylic acid group, and its acidity (pKa) is similar to that of acetic acid.[1][2] The compound's solubility in aqueous media is highly dependent on the pH of the solution. In its protonated (uncharged) form at low pH, the molecule is less polar and thus less soluble in water. As the pH increases above its pKa (~3-4, predicted pKa is ~3.01[3]), the carboxylic acid and tetrazole groups deprotonate, forming a more polar and significantly more water-soluble salt. Precipitation occurs when the solution pH drops, causing the compound to convert back to its less soluble free-acid form.
-
Troubleshooting Steps:
-
Verify Solution pH: Use a calibrated pH meter to check the current pH of your solution.
-
Adjust pH: If the pH is low, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the precipitate redissolves. Aim for a pH well above the compound's pKa, typically in the neutral range (pH 6-8) for maximum solubility, but always consider the pH constraints of your specific experiment.
-
Consider Co-solvents: If your experimental conditions require a lower pH where solubility is poor, consider using a water-miscible co-solvent like DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. The phenoxy moiety adds hydrophobic character, which can be overcome with organic co-solvents.[4]
-
Buffer Selection: Always use a suitable buffer system to maintain a stable pH throughout your experiment, preventing pH drifts that could cause precipitation.
-
Q2: I'm seeing new, unexpected peaks in my HPLC/LC-MS analysis over time. Is my compound degrading?
A2: Yes, the appearance of new peaks is a strong indicator of chemical degradation.
-
The Scientific Explanation: While the tetrazole ring itself is generally stable, the overall structure of this compound contains functional groups susceptible to degradation under common experimental conditions.[5][6] The primary factors that can induce degradation are:
-
Hydrolysis (Acidic or Basic): The ether linkage between the phenyl ring and the acetic acid group is a potential site for hydrolysis, especially under strong acidic or basic conditions.
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly if exposed to atmospheric oxygen over long periods, metal ion contaminants, or oxidizing reagents.
-
Photodegradation: Many aromatic compounds and heterocycles can degrade upon exposure to UV or even ambient light. Photolysis of tetrazoles often involves cleavage of the tetrazole ring.[6][7][8]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation processes. Tetrazole-containing compounds can undergo thermal decomposition, which may involve fragmentation of the ring system.[4][9][10][11]
-
-
Troubleshooting Workflow: The first step is to identify the source of the instability. A systematic approach, known as a forced degradation study, is the industry standard for this purpose.[12][13]
Caption: General troubleshooting workflow for stability issues.
Q3: How do I perform a forced degradation study to understand my compound's stability profile?
A3: A forced degradation (or stress testing) study involves intentionally exposing your compound to harsh conditions to rapidly identify potential degradation pathways and products. [14][15]
-
The Scientific Explanation: The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[5] This level of degradation is sufficient to produce detectable levels of degradation products without completely consuming the parent drug, allowing for the development of an analytical method that can separate and quantify both the parent compound and its degradants. This is crucial for creating a "stability-indicating method."[13] These studies are mandated by regulatory agencies like the ICH and FDA for drug development.[12][14]
-
Data Presentation: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway for Target Compound |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or elevated temp (e.g., 60°C) | Hydrolysis of the ether linkage. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or elevated temp (e.g., 60°C) | Hydrolysis of the ether linkage. |
| Oxidation | 3% - 30% H₂O₂ at room temperature | Oxidation of the aromatic ring or other sensitive sites. |
| Thermal Degradation | Dry heat (e.g., 70°C) or in solution at elevated temp | General acceleration of all pathways; potential tetrazole ring cleavage. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic cleavage of the tetrazole ring; radical reactions. |
-
For a detailed, step-by-step protocol, please see the "Experimental Protocols" section below.
Potential Degradation Pathways
Understanding the potential sites of instability in this compound is key to interpreting degradation data.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol: General Forced Degradation Study
Objective: To identify the degradation pathways for this compound and validate a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC with UV or MS detector, Photostability chamber, Oven
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid: 0.2 M HCl (final concentration 0.1 M).
-
Base: 0.2 M NaOH (final concentration 0.1 M).
-
Oxidative: 6% H₂O₂ (final concentration 3%).
-
Thermal: Use the control sample.
-
Photolytic: Use the control sample.
-
-
Incubation:
-
Incubate the Acid, Base, and Oxidative samples at room temperature. If no degradation is observed after 24 hours, repeat the experiment at 60°C.
-
Place the Thermal sample in an oven at 70°C.
-
Place the Photolytic sample in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Quenching/Neutralization:
-
Before analysis, neutralize the Acid and Base samples with an equimolar amount of base or acid, respectively.
-
-
Analysis: Analyze all samples (including a t=0 control) using a suitable, validated HPLC method. The method must be capable of separating the parent peak from all degradant peaks. An LC-MS method is highly recommended for identifying the mass of the degradation products.[16][17]
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Determine the peak area of any degradation products.
-
Establish a mass balance to ensure all major degradants are accounted for.
-
If significant degradants are found, they may need to be isolated and their structures elucidated using techniques like NMR and high-resolution MS.[16][17]
-
Caption: Workflow for a forced degradation study experiment.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 832740-47-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Thermal decomposition of tetrazole | CoLab [colab.ws]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. benchchem.com [benchchem.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Poor Solubility of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the solubility challenges encountered with [4-(1H-tetrazol-1-yl)phenoxy]acetic acid (CAS No. 832740-47-3) during in vitro and in vivo assays. Poor aqueous solubility is a common hurdle for many promising compounds, leading to inaccurate and unreliable data.[1][2][3][4] This guide is designed to equip you with the knowledge and protocols to overcome these challenges and ensure the integrity of your experimental results.
Understanding the Molecule: this compound
Before diving into troubleshooting, it's crucial to understand the physicochemical properties of the compound .
Chemical Structure and Properties:
-
Key Functional Groups: Carboxylic acid (-COOH) and a tetrazole ring.[5]
-
Acidity: This compound is a weak acid, with an estimated pKa in the range of 3.0-4.0.[5][6] This dual acidic nature, from both the carboxylic acid and the tetrazole group, is a key factor influencing its solubility.[5]
The presence of both a hydrophobic phenoxy group and polar acidic functional groups gives the molecule amphiphilic properties, leading to complex solubility behavior in aqueous and organic media.[5]
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling of this compound in assays.
Q1: My compound, dissolved in 100% DMSO, looks clear, but it precipitates when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound exceeding its kinetic solubility.[2] While this compound may be readily soluble in a polar aprotic solvent like DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause its solubility to plummet, leading to precipitation.[2] A clear DMSO stock solution does not guarantee solubility in the final assay medium.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: This is a critical question, as DMSO itself can have biological effects.[7][8][9][10]
-
General Guideline: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[2]
-
Sensitive Assays: For particularly sensitive cell lines or long-term exposure studies, it is advisable to keep the final DMSO concentration below 0.1%.[8]
-
Toxicity: Concentrations above 1% often lead to significant cytotoxicity, apoptosis, and other off-target effects that can confound your results.[8][11]
Crucially, you must run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent-induced effects. [8]
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Absolutely. As a weak acid, the solubility of this compound is highly pH-dependent.[12][13][14]
-
In acidic conditions (low pH): The compound will be in its neutral, protonated form, which is less water-soluble.
-
In neutral to alkaline conditions (higher pH): The acidic groups will deprotonate, forming a more soluble salt.[12][13]
Therefore, adjusting the pH of your buffer can be a powerful tool to enhance solubility.[12][][16]
Q4: I'm seeing precipitation in my higher concentration wells during a serial dilution. How does this affect my IC50 value?
A: Precipitation at higher concentrations will lead to an inaccurate, artificially high IC50 value.[1] If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, shifting the dose-response curve to the right.[1] It is essential to ensure your compound is fully solubilized at the highest concentration tested.[1]
Troubleshooting Guides & Detailed Protocols
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
This is the most common issue. The following workflow will help you diagnose and solve the problem.
Caption: Troubleshooting workflow for compound precipitation.
Protocol 1: pH-Modification to Enhance Solubility
This protocol leverages the acidic nature of this compound to increase its solubility by deprotonation.
Objective: To prepare a stock solution in a slightly basic buffer to maintain solubility upon further dilution.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
1N Sodium Hydroxide (NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Primary Stock: Weigh out the required amount of compound and dissolve it in 100% DMSO to make a concentrated primary stock (e.g., 50 mM). Vortex thoroughly.
-
Prepare an Alkaline Intermediate Stock:
-
In a separate tube, add a volume of your primary DMSO stock.
-
Add an equimolar amount of 1N NaOH. For example, to 10 µL of 50 mM compound stock, add 0.5 µL of 1N NaOH. This will neutralize the acidic proton on the carboxylic acid.
-
Vortex thoroughly. The solution should remain clear.
-
-
Prepare Working Solutions:
-
Serially dilute this alkaline intermediate stock into your final assay buffer (ideally at a pH ≥ 7.4).
-
Ensure the final DMSO concentration remains below your assay's tolerance limit (e.g., <0.5%).
-
-
Verification: Visually inspect the highest concentration working solution for any signs of precipitation or turbidity. For quantitative analysis, use nephelometry or a light-scattering plate reader.[1]
Protocol 2: Utilizing Co-solvents for Stubborn Solubility Issues
If pH adjustment is not sufficient or compatible with your assay, a co-solvent can be employed.[1][][17] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[]
Objective: To use a biocompatible co-solvent like Polyethylene Glycol 400 (PEG 400) to maintain compound solubility.
Materials:
-
This compound primary stock in DMSO
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Assay Buffer
Procedure:
-
Determine Co-solvent Tolerance: First, determine the maximum concentration of PEG 400 your assay can tolerate without affecting the biological system. Test a range from 1% to 10%.
-
Prepare Co-solvent Stock: Prepare a stock solution of your compound in a mixture of DMSO and PEG 400. A common starting ratio is 1:1 (v/v) DMSO:PEG 400.
-
Serial Dilution: Perform serial dilutions of this co-solvent stock into your assay buffer.
-
Control: Remember to include a vehicle control containing the same final concentrations of both DMSO and PEG 400.
Data Summary: Solubility Enhancement Strategies
The following table provides a hypothetical summary of how different conditions might affect the solubility of [4-(1H-tetrazol-yl)phenoxy]acetic acid, as would be determined by nephelometry.
| Condition | Final DMSO (%) | Final PEG 400 (%) | Buffer pH | Max Soluble Conc. (µM) | Observations |
| Standard Dilution | 0.5% | 0% | 7.0 | < 10 | Precipitation observed at ≥ 10 µM |
| pH Adjustment | 0.5% | 0% | 7.8 | 50 | Clear solution up to 50 µM |
| Co-solvent Addition | 0.5% | 5% | 7.0 | 75 | Improved solubility over standard dilution |
| Combined pH & Co-solvent | 0.5% | 5% | 7.8 | > 100 | Optimal solubility achieved |
Best Practices for Compound Handling and Storage
To ensure the reliability and reproducibility of your experiments, adhere to the following best practices.
-
Stock Solution Storage: Store concentrated DMSO stocks in small, tightly sealed aliquots at -20°C or -80°C to prevent water absorption and repeated freeze-thaw cycles.[1][8][18] DMSO is hygroscopic and can absorb atmospheric moisture, which can alter your stock concentration over time.[8]
-
Fresh Dilutions: Always prepare fresh working dilutions from your concentrated stock for each experiment.[8]
-
Vigorous Mixing: When diluting your DMSO stock into an aqueous buffer, vortex the solution immediately and vigorously to minimize localized high concentrations that can promote precipitation.[18]
-
Kinetic vs. Thermodynamic Solubility: Be aware that the methods described here address kinetic solubility, which is most relevant for in-plate assay conditions.[19][20] Thermodynamic solubility, determined by shake-flask methods over 24-48 hours, represents the true equilibrium solubility and is often lower.[1]
By understanding the chemical nature of this compound and systematically applying these troubleshooting protocols, you can overcome the challenges posed by its poor aqueous solubility. This will enable you to generate accurate, reliable, and reproducible data, advancing your research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 832740-47-3 [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaguddu.com [pharmaguddu.com]
- 13. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 14. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Degradation Pathways of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this molecule. As a compound featuring a metabolically robust tetrazole ring and a reactive phenoxyacetic acid moiety, understanding its degradation profile is critical for assessing its viability as a therapeutic candidate and for developing stable formulations.[1][2]
This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, validated protocols, and a summary of potential degradation pathways based on established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and analysis of this compound.
Q1: What are the primary degradation pathways I should expect for this molecule?
A1: Based on its chemical structure, the molecule is susceptible to three main degradation pathways:
-
Photodegradation: The tetrazole ring is known to be photosensitive. Upon exposure to UV light, the ring can undergo cleavage, typically involving the extrusion of molecular nitrogen (N₂).[3][4][5] This is often the most significant degradation pathway under light stress.
-
Oxidative Degradation: The phenoxyacetic acid portion, particularly the electron-rich aromatic ring and the ether linkage, is a target for oxidative stress.[6][7] Reaction with strong oxidizing agents can lead to hydroxylation of the benzene ring and potential cleavage of the ether bond.
-
Hydrolytic Degradation: While the ether linkage and tetrazole ring are generally stable to hydrolysis, degradation can be forced under extreme pH (strong acid or base) combined with high temperatures.[8]
Q2: Which part of the molecule is the most labile?
A2: The lability depends entirely on the stress condition applied.
-
Under photolytic stress , the tetrazole ring is the most likely point of failure.[3][9]
-
Under oxidative stress , the phenoxy ring and the benzylic ether oxygen are the most probable sites of attack.[6][7]
-
Under thermal stress , the molecule is expected to be relatively stable, but if degradation occurs, it would likely initiate at the weakest bonds, potentially involving the acetic acid side chain or the C-N bond connecting the two ring systems.
Q3: What are the standard conditions for a forced degradation study on this compound?
A3: Forced degradation, or stress testing, is essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[10][11] The studies should be designed to achieve 5-20% degradation to ensure that the primary degradation products can be detected without overly complex secondary reactions.[12] A standard set of conditions is outlined in the table below.
Q4: Is the tetrazole ring in my compound considered metabolically stable?
A4: Yes. The tetrazole ring is a well-known bioisostere for the carboxylic acid group, in part because it is significantly more resistant to metabolic degradation pathways, such as β-oxidation.[1][2] This metabolic stability is a key reason for its frequent use in medicinal chemistry.[13]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your degradation experiments.
Problem 1: I don't see any degradation of my compound, even after applying stress.
-
Possible Cause 1: Insufficient Stress. The conditions may not be harsh enough to induce degradation. Tetrazoles and phenoxyacetic acids can be quite stable.[3][8]
-
Solution: Systematically increase the severity of the stress. For chemical stressors (acid, base, oxidant), increase the concentration (e.g., from 0.1 M HCl to 1 M HCl). For thermal and photolytic stress, extend the exposure time or increase the temperature/light intensity. Always monitor the degradation over a time course to find the optimal point.
-
-
Possible Cause 2: Poor Solubility. If the compound is not fully dissolved in the stress medium, the degradation reaction will be slow or incomplete.
-
Solution: Ensure complete dissolution before and during the experiment. You may need to use a co-solvent (e.g., acetonitrile, methanol), but be aware that the co-solvent could participate in the degradation reaction. Always run a control with the co-solvent alone.
-
-
Possible Cause 3: Analytical Method Lacks Specificity. Your analytical method may not be able to separate the parent compound from its degradation products, making it appear as if no degradation has occurred.
-
Solution: Re-evaluate your analytical method. A gradient HPLC method is crucial for resolving compounds with different polarities. Ensure your detection wavelength is appropriate for both the parent and potential degradants (which may have different UV chromophores). Diode Array Detection (DAD) is highly recommended.
-
Problem 2: My chromatogram is very complex, with many small, unidentifiable peaks.
-
Possible Cause 1: Excessive Degradation. Stressing the sample for too long or under overly harsh conditions can lead to a cascade of secondary and tertiary degradation products.
-
Solution: Reduce the stress duration or intensity to target 5-20% degradation of the parent peak.[12] This will simplify the chromatogram, making it easier to identify the primary, direct degradants. Analyze samples at multiple early time points.
-
-
Possible Cause 2: Non-Specific Reactions. Some stress conditions, particularly strong oxidation or high-intensity photolysis, can cause non-specific fragmentation of the molecule.
-
Solution: Use milder, more specific reagents if possible (e.g., AIBN for free-radical initiation instead of harsh Fenton chemistry). For photostability, ensure the light source provides controlled, ICH-compliant exposure.[11]
-
-
Possible Cause 3: Matrix Effects. Buffers, co-solvents, or quenching agents can interfere with the analysis.
-
Solution: Run a blank sample (matrix without the active compound) subjected to the exact same stress and workup procedure. This will help you identify any peaks that are not related to the degradation of your compound.
-
Problem 3: I am getting poor peak shapes (tailing, fronting) for my parent compound and degradants.
-
Possible Cause 1: Secondary Interactions with the HPLC Column. The acetic acid moiety and the tetrazole ring are both acidic.[13][14] If their ionization is not controlled, you can get interactions with residual silanols on the silica-based column, leading to peak tailing.
-
Solution: Use a buffered mobile phase. A volatile buffer like 10 mM ammonium acetate or ammonium formate, with the pH adjusted to between 3 and 5, will ensure a consistent protonation state for all acidic and basic sites, dramatically improving peak shape.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH. The pH of your mobile phase can affect the retention and peak shape of ionizable compounds.
-
Solution: Screen a range of pH values for your buffered mobile phase. A good starting point is a pH that is at least 2 units away from the pKa of your analyte.
-
-
Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Dilute your sample and re-inject. Confirm that the peak area response is linear with concentration in your intended working range.
-
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for a Forced Degradation Study
This protocol provides a framework for conducting a comprehensive forced degradation study.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL. Prepare a control sample diluted with the same solvent but without the stressor. Protect all samples from light unless photostability is being tested.
-
Application of Stress:
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature.
-
Thermal: Use the control solution. Incubate at 80°C in the dark.
-
Photolytic: Expose the control solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[11]
-
-
Time Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization:
-
For acid/base samples, neutralize with an equimolar amount of base/acid (e.g., 1 M NaOH/1 M HCl).
-
For oxidative samples, the reaction can often be stopped by dilution, but if necessary, a quenching agent like sodium bisulfite can be used (verify it doesn't interfere with analysis).
-
-
Analysis: Dilute all samples to the same final concentration with the mobile phase and analyze immediately using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This method is designed to separate the parent compound from its potential degradation products.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS).[15]
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: Monitor at 254 nm and collect spectra from 200-400 nm.
-
MS Detection:
-
Mode: Electrospray Ionization (ESI), Negative and Positive modes.
-
Scan Range: m/z 50-500.
-
Analysis: Monitor for the parent ion and use MS/MS fragmentation to help identify the structure of unknown peaks.
-
Section 4: Data Interpretation & Visualization
Data Summary Tables
Table 1: Recommended Forced Degradation Conditions (Starting Points)
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
|---|---|---|---|---|
| Acid Hydrolysis | 1 M HCl | 60°C | 24-48 hours | 5-20% |
| Base Hydrolysis | 1 M NaOH | 60°C | 8-24 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 5-20% |
| Thermal | Solid or Solution | 80°C | 72 hours | < 5% |
| Photolytic | Solution | Room Temp | Per ICH Q1B | 5-20% |
Table 2: Hypothetical Degradation Products of this compound (MW: 220.19)
| Degradant ID | Proposed Structure | Degradation Pathway | Expected [M-H]⁻ | Expected [M+H]⁺ |
|---|---|---|---|---|
| Parent | This compound | - | 219.06 | 221.07 |
| DP1 | 4-Hydroxyphenoxyacetic acid | Photolytic (Loss of Tetrazole) | 167.04 | 169.05 |
| DP2 | [4-(1H-tetrazol-1-yl)]phenol | Hydrolytic/Oxidative (Loss of Acetic Acid) | 161.04 | 163.06 |
| DP3 | Hydroxylated Parent Compound | Oxidative | 235.05 | 237.07 |
| DP4 | 1,4-Benzoquinone | Oxidative Cleavage | 107.01 | 109.02 |
Note: These are predicted products. Actual degradants must be confirmed by high-resolution mass spectrometry (HRMS) and/or NMR spectroscopy.[15]
Degradation Pathway & Workflow Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxy-pendant tetrazole as the cage group for photoactivatable push–pull fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tetrazole - Wikipedia [en.wikipedia.org]
- 15. Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid Analogs
Welcome to the technical support center for the purification of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. The inherent polarity of the tetrazole ring, combined with the acidic nature of the carboxylic acid moiety, often leads to unique purification hurdles. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the highest purity for your compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound analogs, providing potential causes and actionable solutions.
Question 1: My final product has a low yield and appears oily or fails to crystallize after the final acidification and extraction. What is happening?
Answer:
This is a common issue often referred to as "oiling out." It typically indicates the presence of significant impurities that depress the melting point of your product and inhibit proper crystal lattice formation.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Ester Precursor: If your synthesis involves the hydrolysis of an ester (e.g., ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate) to the final carboxylic acid, incomplete reaction is a likely culprit. The residual ester will contaminate your final product.
-
Causality: The ester is less polar than the carboxylic acid and will interfere with crystallization.
-
Solution: Ensure the hydrolysis reaction goes to completion. Extend the reaction time or use a slight excess of the base (e.g., NaOH or KOH). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
-
Presence of a Co-solvent with a High Boiling Point: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), often used in tetrazole synthesis, can be difficult to remove and can prevent crystallization.[1]
-
Causality: These solvents are very polar and have high boiling points, making them persistent impurities.
-
Solution: After the reaction, perform a liquid-liquid extraction. Dilute the reaction mixture with a large volume of water and extract your product into an organic solvent like ethyl acetate. Wash the organic layer multiple times with brine (saturated NaCl solution) to remove residual high-boiling solvents.
-
-
Formation of an Amide Impurity: Under certain conditions, the nitrile precursor can partially hydrolyze to an amide instead of forming the tetrazole.[2][3]
-
Causality: The amide, [4-(1H-tetrazol-1-yl)phenoxy]acetamide, has similar polarity to the desired product, making it a difficult impurity to remove by simple crystallization.
-
Solution: Optimize the tetrazole formation step to minimize water content if possible. If the amide has formed, column chromatography is the most effective method for separation.
-
Question 2: My NMR spectrum shows a persistent, unidentified peak even after recrystallization. How can I identify and remove it?
Answer:
Persistent peaks after recrystallization suggest an impurity with very similar solubility and polarity to your target compound.
Potential Causes & Solutions:
-
Formation of the 2-Substituted Tetrazole Regioisomer: The [3+2] cycloaddition of an azide with a nitrile can sometimes yield a mixture of 1-substituted and 2-substituted tetrazoles.[4] For your target compound, [4-(2H-tetrazol-1-yl)phenoxy]acetic acid is a potential regioisomeric impurity.
-
Causality: Regioisomers often have very similar physical properties, making them challenging to separate.
-
Solution:
-
Identification: The chemical shift of the tetrazole proton in the ¹H NMR spectrum can sometimes distinguish between the 1- and 2-substituted isomers.[5] The 2-substituted isomer's proton is typically more downfield.
-
Purification: Careful column chromatography with a shallow gradient elution can often resolve these isomers. Alternatively, fractional crystallization from a carefully selected solvent system may be effective.
-
-
-
Unreacted Nitrile Precursor: Incomplete conversion of the nitrile (4-cyanophenoxyacetic acid) will result in its presence in the final product.
-
Causality: The nitrile precursor is also an acid and will be extracted along with your product during acid-base workup.
-
Solution: Drive the tetrazole formation reaction to completion by increasing the reaction time or temperature, or by using a catalyst like zinc chloride.[6] If the nitrile impurity is present, it can be removed by column chromatography.
-
-
Residual Starting Phenol: If the initial Williamson ether synthesis was incomplete, you might have residual 4-cyanophenol.
-
Causality: Phenols are acidic and can be carried through the purification process.
-
Solution: An additional basic wash (e.g., with a weaker base like sodium bicarbonate if the target compound is a stronger acid) during the workup of the ether synthesis step can help remove unreacted phenol.
-
Question 3: My compound streaks badly on the silica gel TLC plate and I get poor separation during column chromatography. What should I do?
Answer:
Streaking on a TLC plate is a classic sign of strong interaction between your compound and the stationary phase (silica gel), which is acidic.
Potential Causes & Solutions:
-
Acidic Nature of the Compound: Both the tetrazole ring (pKa ~4.5-5) and the carboxylic acid (pKa ~3-4) are acidic and can interact strongly with the acidic silanol groups on the silica surface.[7][8]
-
Causality: This strong interaction leads to poor elution and band broadening.
-
Solution:
-
Add an Acidic Modifier to the Eluent: Add a small amount of acetic acid (0.5-2%) to your mobile phase (e.g., ethyl acetate/hexane mixture).[1] The acetic acid will protonate the silanol groups and your compound, reducing the strong ionic interactions and leading to sharper bands and better separation.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica gel for reverse-phase chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general method for purifying this compound analogs?
A1: A multi-step approach is often most effective. Start with an acid-base extraction to isolate the acidic product from neutral and basic impurities. Follow this with recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate).[9] If impurities persist, especially isomeric ones, column chromatography is recommended.[1]
Q2: How can I safely remove residual sodium azide from my crude product?
A2: Residual sodium azide is a significant safety hazard as it can form explosive heavy metal azides and toxic hydrazoic acid upon acidification.[1] Before the main workup, it is crucial to quench any remaining azide. This can be done by carefully adding a dilute solution of nitrous acid (formed in situ from sodium nitrite and a mild acid) in a well-ventilated fume hood. The resulting nitrogen gas can then be safely vented.
Q3: What are the best analytical techniques to assess the purity of my final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating closely related impurities.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any structural isomers or impurities.[5]
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.[5]
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of purification.[10]
Q4: What are the recommended storage conditions for these compounds?
A4: this compound analogs are generally stable solids.[11] They should be stored in a cool, dry place, away from strong bases and oxidizing agents. For long-term storage, keeping them in a desiccator at room temperature is sufficient.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Purification
This protocol is designed to isolate the acidic product from a crude reaction mixture.
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a small amount of fresh EtOAc to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 2 M hydrochloric acid (HCl) until the pH is ~2. The product should precipitate out as a solid.[12]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum.
Protocol 2: Recrystallization
-
Place the crude, dried product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to dissolve the solid completely.[1]
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol is for separating the desired product from impurities with similar polarity, such as regioisomers or amide side-products.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% acetic acid).
-
Column Packing: Pour the slurry into a column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 5% to 50% ethyl acetate in hexanes, all containing 1% acetic acid).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Data Presentation
Table 1: Typical Purity Enhancement of a this compound Analog
| Purification Step | Purity (by HPLC, Area %) | Yield (%) | Appearance |
| Crude Product | 82.5 | - | Brownish solid |
| After Acid-Base Extraction | 91.0 | 90 | Off-white solid |
| After Recrystallization (Ethanol/Water) | 98.5 | 85 (from extracted) | White crystalline solid |
| After Column Chromatography | >99.5 | 70 (from recrystallized) | Fine white powder |
Visualizations
Caption: General purification workflow for this compound analogs.
Caption: Structures of the target compound and common process-related impurities.
References
- 1. REGIO- AND STEREODIRECTION OF ADDITION OF TETRAZOLE TO α,β-ACETYLENIC γ-HYDROXY NITRILE: SYNTHESIS OF 1- AND 2-(Z)-(2-CYANOETHENYL- 1-HYDROXYALKYL)TETRAZOLES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Buy this compound | 832740-47-3 [smolecule.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing the Biological Activity of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers working with [4-(1H-tetrazol-1-yl)phenoxy]acetic acid derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis, screening, and optimization of this promising class of compounds. Our approach is rooted in explaining the causal mechanisms behind experimental outcomes to empower your research decisions.
Section 1: Foundational Concepts & Synthetic Troubleshooting
This section addresses common questions regarding the synthesis and fundamental properties of the tetrazole-phenoxyacetic acid scaffold.
Q1: My [3+2] cycloaddition reaction to form the tetrazole ring is inefficient. What are the most common causes and solutions?
A1: Low yields in the formation of 5-substituted-1H-tetrazoles from nitriles and azides are a frequent challenge. The root cause often lies in reaction kinetics, catalyst efficiency, or solvent choice.
-
Causality: The [3+2] cycloaddition requires the activation of the nitrile group to make it susceptible to nucleophilic attack by the azide ion. The choice of catalyst and solvent directly influences this activation and the solubility of the azide salt.[1]
-
Troubleshooting Steps:
-
Catalyst System: While ammonium chloride is common, its efficacy can be limited. Consider using zinc salts (e.g., ZnBr₂) which act as Lewis acids to coordinate with the nitrile nitrogen, significantly enhancing its electrophilicity.[2]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a standard solvent, but its high boiling point makes removal difficult. More importantly, residual water in DMF can hydrolyze the nitrile and react with the catalyst. Ensure you are using anhydrous DMF. As an alternative, consider greener, more efficient methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields.[3]
-
Azide Source: Sodium azide is widely used but has limited solubility in some organic solvents. Using trimethylsilyl azide (TMSA) can be an effective alternative, especially in the presence of a suitable catalyst like dialkyltin oxide.[4]
-
Safety First: Always handle sodium azide with extreme care. It can form highly toxic and explosive hydrogen azide in the presence of acid. Ensure your workup procedure avoids strong acids until the azide has been fully consumed or quenched.[1]
-
Section 2: Troubleshooting Poor or Inconsistent Biological Activity
Encountering lower-than-expected or variable activity is a critical roadblock. The following workflow provides a systematic approach to diagnosing the issue.
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// Edges start -> integrity; integrity -> solubility [xlabel=" Purity OK? (Yes)"]; integrity -> conclusion_purity [xlabel=" Purity OK? (No)"]; solubility -> assay_validation [xlabel=" Soluble? (Yes)"]; solubility -> conclusion_solubility [xlabel=" Soluble? (No)"]; assay_validation -> sar_analysis [xlabel=" Assay OK? (Yes)"]; assay_validation -> conclusion_assay [xlabel=" Assay OK? (No)"]; sar_analysis -> conclusion_compound; }
Troubleshooting workflow for low biological activity.Q2: My lead compound shows low potency in our primary assay. Where do I start?
A2: Following the workflow above, the first step is to rule out extrinsic factors before concluding the compound is inherently inactive.
-
Verify Compound Integrity: Before any biological assay, confirm the identity and purity of your compound batch using NMR and LC-MS. An impure sample or a degraded compound is a common source of misleading results.
-
Assess Solubility: this compound derivatives can have limited aqueous solubility depending on other substitutions. The tetrazole ring itself is considered a bioisostere for a carboxylic acid, which often improves metabolic stability and pharmacokinetic properties, but the overall lipophilicity of the molecule dictates its solubility.[2][5]
-
Quick Check: Prepare your highest test concentration in the final assay buffer (including serum, if applicable) and visually inspect for precipitation after a 30-minute incubation.
-
Solution: If solubility is an issue, consider using a co-solvent like DMSO (typically keeping the final concentration ≤0.5%), or explore formulation strategies. For future derivatives, consider adding polar functional groups to improve solubility.
-
Q3: We have confirmed compound integrity and solubility, but the activity is still weak. How can we rationally modify the structure to enhance potency?
A3: This is a classic Structure-Activity Relationship (SAR) challenge. The this compound scaffold has several key regions that can be modified to modulate biological activity. The tetrazole moiety itself is a critical pharmacophore in many drug designs.[6]
-
Core Rationale: The tetrazole ring's acidic nature and ability to form hydrogen bonds are crucial for target interaction.[2] The phenoxyacetic acid linker positions the tetrazole and other substituents for optimal binding.
// Core Structure using HTML-like labels for formatting structure [label=<
| R¹ | O | O | R² | ||
| / | | | / | \ | | | |
|
| CH₂ | C | OH | ||
| / | |||||
| N | |||||
| | | |||||
|
>];
// Annotation Nodes info_r1 [label="Position R¹:\nModulates lipophilicity, selectivity,\nand steric interactions.\nCommon substitutions: halogens,\n-CF₃, small alkyls.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; info_r2 [label="Position R²:\nModifies acidity and linker flexibility.\nAlpha-substitutions can introduce\nchirality and restrict conformation.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; info_linker [label="Phenoxyacetic Acid Linker:\nCrucial for spatial orientation.\nAltering length or rigidity can\noptimize target binding.", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; info_tetrazole [label="Tetrazole Ring:\nKey pharmacophore and carboxylic\nacid bioisostere. Generally essential\nfor activity.[2][5]", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges from structure ports to info nodes edge [style=dashed, arrowhead=none]; structure:r1:e -> info_r1:w; structure:r2:w -> info_r2:e; structure:c -> info_linker:n [lhead=structure, ltail=info_linker]; structure:tetrazole:s -> info_tetrazole:n; }
Key modification points for SAR studies.Hypothetical SAR Data Summary
The table below illustrates how systematic modifications can influence activity and properties. Data is hypothetical and for illustrative purposes.
| Compound ID | R¹ Substitution (Phenyl Ring) | R² Substitution (Acetic Acid α-position) | Target IC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Lead-001 | -H | -H | 250 | 15 |
| Deriv-002 | 3-Cl | -H | 85 | 8 |
| Deriv-003 | 4-CF₃ | -H | 50 | 5 |
| Deriv-004 | 4-OCH₃ | -H | 450 | 20 |
| Deriv-005 | 4-CF₃ | -CH₃ | 35 | 4 |
-
Interpretation: In this hypothetical example, adding electron-withdrawing groups (Cl, CF₃) at the meta or para position of the phenyl ring (R¹) enhances potency, suggesting a key hydrophobic or electronic interaction in the target's binding pocket. However, this also decreases solubility. Adding a small alkyl group at the alpha-position (R²) further improves potency, possibly by providing a favorable steric interaction or by locking the molecule into a more active conformation.
Section 3: Assay Development & Data Interpretation
Q4: I am observing high variability and a narrow dynamic range in my cell-based assay. How can I troubleshoot this?
A4: This often points to issues with assay conditions or compound interference, rather than the compound's specific biological activity.
-
Cell Health and Density: Ensure cells are in a healthy, logarithmic growth phase. Plating density must be highly consistent across all wells, as variations will alter the response.
-
Compound Cytotoxicity: Your compound might be cytotoxic at higher concentrations, leading to a drop-off in signal that can be misinterpreted. Always run a parallel cytotoxicity assay (e.g., MTT or LDH release) using the same cell line and incubation time.
-
Assay Interference: Some compounds can directly interfere with the assay technology (e.g., autofluorescence in fluorescent readouts). Run a control plate with your compound and all assay reagents but without cells to check for background signal.
-
Positive Control Performance: The potency (EC₅₀/IC₅₀) and signal window of your positive control are key indicators of assay health. If the positive control is variable, the assay itself is not stable.
Section 4: Experimental Protocols
To ensure reproducibility, a well-defined protocol with appropriate controls is essential.
Protocol: General Method for Assessing In Vitro Enzyme Inhibition (Spectrophotometric)
This protocol provides a self-validating framework for screening your derivatives against a purified enzyme that produces a colorimetric signal.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer containing a stabilizing agent (e.g., 10% glycerol).
-
Substrate Stock: Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
Compound Plates: Prepare serial dilutions of your tetrazole derivatives in 100% DMSO. Then, perform an intermediate dilution into assay buffer to create the final test concentrations (this minimizes the final DMSO concentration).
-
-
Assay Procedure (96-well plate format):
-
Controls Setup:
-
100% Activity Control (Negative Control): 2 µL DMSO + 98 µL enzyme solution.
-
100% Inhibition Control (Positive Control): 2 µL of a known inhibitor + 98 µL enzyme solution.
-
Blank (No Enzyme): 2 µL DMSO + 98 µL assay buffer.
-
-
Test Wells: Add 2 µL of your diluted compound to wells, followed by 98 µL of enzyme solution.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader set to the appropriate wavelength.
-
Measure the absorbance every 60 seconds for 15-20 minutes.[7]
-
-
Data Analysis:
-
For each well, subtract the blank's absorbance at each time point.
-
Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.[7]
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_compound / V₀_negative_control)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.[7]
-
This structured approach, with its emphasis on controls and systematic validation, will help ensure that the biological activity data you generate is both accurate and reliable.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy this compound | 832740-47-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid for the Modern Researcher
Introduction: The Significance of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
In the landscape of pharmaceutical research and development, the synthesis of heterocyclic compounds is of paramount importance. Among these, tetrazole derivatives have garnered significant attention, largely due to the tetrazole ring's role as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. This compound is a key building block in medicinal chemistry, featuring both the tetrazole and phenoxyacetic acid moieties, which are present in a variety of biologically active compounds. Given its utility, the efficient and reliable synthesis of this compound is a critical consideration for researchers in drug discovery and process development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed protocols and experimental insights to inform the selection of the most appropriate method for your research needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two main strategies: a traditional multi-step linear synthesis and a more modern, convergent approach centered around a [3+2] cycloaddition reaction. The choice between these methods often depends on factors such as available starting materials, desired scale, equipment availability, and time constraints.
| Parameter | Method 1: Traditional Multi-Step Synthesis | Method 2: Nitrile Cycloaddition (Microwave-Assisted) |
| Starting Materials | 4-Nitrophenol, Ethyl bromoacetate | 4-Cyanophenol, Bromoacetic acid derivative, Sodium azide |
| Key Intermediates | Ethyl (4-nitrophenoxy)acetate, Ethyl (4-aminophenoxy)acetate | 4-(Phenoxy)acetonitrile |
| Number of Steps | 4 (Alkylation, Reduction, Diazotization/Tetrazole formation, Hydrolysis) | 2 (Nitrile formation, Cycloaddition/Hydrolysis) |
| Typical Overall Yield | Moderate | High (>85% for cycloaddition step)[1] |
| Total Reaction Time | > 12 hours | < 1 hour |
| Equipment | Standard laboratory glassware | Standard laboratory glassware, Microwave reactor |
| Safety & Environment | Use of diazonium salts (potentially unstable), multiple solvents | Use of sodium azide (toxic), high pressure in solvothermal variant |
Method 1: The Traditional Multi-Step Synthesis
This classical approach builds the molecule in a linear fashion, starting from a simple substituted phenol. The key is the sequential introduction of the acetic acid side chain and the formation of the tetrazole ring from an amino group.
Causality Behind Experimental Choices
The choice of 4-nitrophenol as a starting material is strategic. The nitro group is a versatile functional group that can be readily reduced to an amine, which is the direct precursor to the tetrazole ring via diazotization. The ethyl ester of bromoacetic acid is used for the initial alkylation to protect the carboxylic acid functionality during the subsequent reaction steps. A mild base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group for the Williamson ether synthesis. The reduction of the nitro group is a critical step; here, a selective method using iron powder in the presence of ammonium chloride is employed to avoid the use of high-pressure hydrogenation.[1] The formation of the tetrazole ring from the aromatic amine proceeds through a standard diazotization followed by reaction with an azide source. Finally, a simple base-catalyzed hydrolysis of the ethyl ester yields the desired carboxylic acid.
Experimental Protocol
Step 1: Synthesis of Ethyl (4-nitrophenoxy)acetate
-
To a solution of 4-nitrophenol (1.39 g, 10 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Reflux the mixture with stirring for 20 minutes.
-
Add ethyl bromoacetate (1.67 g, 10 mmol) and a catalytic amount of potassium iodide (10 mg).
-
Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the hot mixture to remove inorganic salts and wash the residue with hot acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (4-nitrophenoxy)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl (4-aminophenoxy)acetate
-
To the crude ethyl (4-nitrophenoxy)acetate from the previous step, add a solution of ammonium chloride (1.6 g, 30 mmol) in a 1:1 mixture of ethanol and water (30 mL).
-
Reflux the mixture for 30 minutes with stirring.
-
Remove the magnetic stirrer and add iron powder (1.68 g, 30 mmol) in portions.
-
Reflux the mixture for an additional 4 hours.
-
Filter the hot reaction mixture and wash the residue with hot water.
-
The filtrate is the aqueous solution of the product. Extract with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield ethyl (4-aminophenoxy)acetate as a crystalline solid.[1]
Step 3: Synthesis of Ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate
-
Dissolve ethyl (4-aminophenoxy)acetate (1.95 g, 10 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (0.76 g, 11 mmol) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve sodium azide (0.72 g, 11 mmol) in water.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
Step 4: Hydrolysis to this compound
-
Dissolve the crude ethyl [4-(1H-tetrazol-1-yl)phenoxy]acetate in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature or gently heat to reflux for 1-2 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and acidify with 1 M hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Caption: Workflow for the Traditional Multi-Step Synthesis.
Method 2: Modern Nitrile Cycloaddition Approach
This more convergent route constructs the tetrazole ring via a [3+2] cycloaddition reaction between a nitrile and an azide source. This method is often more efficient and can be significantly accelerated using modern heating techniques like microwave irradiation or solvothermal conditions.
Causality Behind Experimental Choices
The key to this approach is the synthesis of the nitrile precursor, 4-(phenoxy)acetonitrile. This can be prepared from 4-cyanophenol and a bromoacetic acid derivative. The cycloaddition of an azide to a nitrile is a well-established and powerful method for forming the tetrazole ring. The use of microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional heating.[1] This often leads to higher yields and cleaner reactions in a fraction of the time. Solvothermal synthesis, which employs sealed vessels at high temperatures and pressures, can also enhance reaction rates and yields for the cycloaddition step.[1]
Experimental Protocol (Microwave-Assisted)
Step 1: Synthesis of 4-(Phenoxy)acetonitrile
-
In a round-bottom flask, dissolve 4-cyanophenol (1.19 g, 10 mmol) in a suitable solvent such as acetone or DMF.
-
Add a base, for example, potassium carbonate (1.38 g, 10 mmol).
-
To this mixture, add ethyl bromoacetate or chloroacetonitrile.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain 4-(phenoxy)acetonitrile.
Step 2: Microwave-Assisted Synthesis of this compound (precursor)
-
In a microwave reaction vessel, combine 4-(phenoxy)acetonitrile (1.46 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and a catalyst such as ammonium chloride (0.64 g, 12 mmol).
-
Add a suitable high-boiling solvent like DMF or DMSO (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-150 °C for 15-30 minutes.
-
After cooling, carefully open the vessel and pour the reaction mixture into water.
-
Acidify with hydrochloric acid to precipitate the tetrazole product.
-
Filter, wash with water, and dry the solid. This will yield the tetrazole precursor to the final acid.
Step 3: Hydrolysis
-
The product from the cycloaddition of 4-(phenoxy)acetonitrile will be a tetrazole with a nitrile group on the acetic acid side chain. This needs to be hydrolyzed to the carboxylic acid.
-
Suspend the tetrazole nitrile in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).
-
Reflux the mixture until the nitrile is fully hydrolyzed (monitor by TLC or IR for the disappearance of the nitrile peak).
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl).
-
Collect the precipitated this compound by filtration, wash with water, and dry.
Note: A more direct approach for the cycloaddition would be to start with a precursor that already contains the ester group, such as ethyl (4-cyanophenoxy)acetate, and then perform the cycloaddition followed by hydrolysis.
Caption: Workflow for the Modern Nitrile Cycloaddition Approach.
Conclusion and Future Outlook
Both the traditional multi-step synthesis and the modern nitrile cycloaddition approach are viable methods for preparing this compound. The traditional method, while longer and likely lower yielding, utilizes common starting materials and standard laboratory techniques. It may be suitable for smaller-scale synthesis where specialized equipment is not available.
In contrast, the nitrile cycloaddition route, particularly when enhanced with microwave irradiation, offers a significantly more efficient and rapid synthesis. With reported yields for the key cycloaddition step exceeding 85% in under 30 minutes, this method is highly attractive for rapid lead optimization and library synthesis. The higher efficiency and shorter reaction times make it a more "green" and cost-effective option for larger-scale production.
For researchers and drug development professionals, the choice of synthesis method will ultimately be guided by project-specific needs. However, the data strongly suggests that for efficiency and speed, the microwave-assisted nitrile cycloaddition is the superior method for the synthesis of this compound. Future research may focus on developing a true one-pot synthesis from readily available starting materials to further streamline the production of this important chemical building block.
References
Cross-reactivity studies of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
An Objective Guide to the Cross-Reactivity Profiling of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid and Its Alternatives
This guide provides a comprehensive framework for evaluating the target selectivity of this compound (hereafter referred to as TPAA). In the landscape of drug discovery, establishing the precise molecular interactions of a candidate compound is paramount. Cross-reactivity, the unintended interaction with off-targets, can be a source of toxicity or, in some cases, reveal novel therapeutic opportunities through polypharmacology. This document outlines a multi-tiered, experimentally-driven approach to characterize the selectivity profile of TPAA, comparing it with hypothetical alternative compounds to provide a clear, data-supported context for researchers, scientists, and drug development professionals.
Introduction: The Significance of TPAA's Chemical Moieties
TPAA is a synthetic organic compound featuring two key pharmacophores: a phenoxyacetic acid group and a 1H-tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid functional group.[1][2][3] This substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby potentially improving oral bioavailability and cell permeability compared to the corresponding carboxylic acid.[2][4] The tetrazole moiety is found in over 20 marketed drugs, highlighting its versatility and acceptance as a privileged scaffold in drug design for a wide array of biological activities, including antihypertensive and antibacterial effects.[1][2][5]
The phenoxyacetic acid scaffold is also biologically relevant, notably being a core component of certain classes of herbicides that function by mimicking the plant hormone auxin.[6] This dual composition necessitates a thorough investigation into TPAA's potential interactions across a diverse range of biological targets. For the purpose of this guide, we will postulate that TPAA has been designed as a potent and selective antagonist for a hypothetical G-protein coupled receptor, Target Receptor X (TRX) , where an acidic moiety is crucial for binding to a key arginine residue in the binding pocket.
This guide will compare TPAA against two hypothetical alternatives:
-
Alternative A (Carboxylic Acid Analog): The direct carboxylic acid analog of TPAA, [4-(carboxymethoxy)phenyl]acetic acid.
-
Alternative B (Scaffold Isomer): A structural isomer, [4-(2H-tetrazol-5-yl)phenoxy]acetic acid, to explore the impact of the tetrazole linkage position.
The central objective is to build a robust selectivity profile for TPAA, providing a clear rationale for its advancement (or termination) in a drug discovery pipeline.
The Strategic Framework for Cross-Reactivity Assessment
A rigorous evaluation of selectivity is not a single experiment but a phased campaign. Our approach is structured in three tiers, moving from broad, high-throughput screening to focused, quantitative validation in a cellular context. This strategy is designed to efficiently identify potential liabilities and build confidence in the compound's mechanism of action.
References
- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. lifechemicals.com [lifechemicals.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Buy this compound | 832740-47-3 [smolecule.com]
Benchmarking [4-(1H-tetrazol-1-yl)phenoxy]acetic acid Against Known Cyclooxygenase (COX) Inhibitors: A Comparative Guide
Introduction: The Rationale for Investigating a Novel COX Inhibitor
The landscape of anti-inflammatory therapeutics is continually evolving, with a persistent demand for novel molecules offering improved efficacy and safety profiles. [4-(1H-tetrazol-1-yl)phenoxy]acetic acid (CAS 832740-47-3) is a compound of interest due to its structural features, which suggest a potential for enzyme inhibition.[1][2][3] Specifically, the presence of a phenoxyacetic acid moiety and a tetrazole ring hints at a possible interaction with cyclooxygenase (COX) enzymes. The phenoxyacetic acid scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs), while the tetrazole ring is often used as a bioisostere for a carboxylic acid group, a common feature in many COX inhibitors.[3][4]
Cyclooxygenase enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets of NSAIDs.[4][5] COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, while COX-2 is inducible and its expression is elevated at sites of inflammation.[4][6] The therapeutic anti-inflammatory effects of NSAIDs are mainly due to the inhibition of COX-2, whereas adverse effects like gastrointestinal issues are often linked to the inhibition of COX-1.[5][6] Consequently, the development of selective COX-2 inhibitors is a significant goal in medicinal chemistry.[6]
This guide provides a framework for evaluating the inhibitory potential of this compound against COX-1 and COX-2. We will benchmark it against two well-characterized inhibitors: Diclofenac, a non-selective COX inhibitor, and Celecoxib, a highly selective COX-2 inhibitor.[7][8][9][10][11] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol and a template for data analysis and comparison.
Benchmark Inhibitors: Setting the Standard
To provide a meaningful comparison, two widely recognized COX inhibitors with distinct selectivity profiles have been chosen:
-
Diclofenac : A potent, non-steroidal anti-inflammatory drug (NSAID) that exhibits non-selective inhibition of both COX-1 and COX-2 enzymes.[7][8][12][13] It is widely used to manage pain and inflammatory conditions.
-
Celecoxib : A diaryl-substituted pyrazole derivative that functions as a selective COX-2 inhibitor.[9][10][11][14] Its selectivity for COX-2 is associated with a reduced risk of certain gastrointestinal side effects compared to non-selective NSAIDs.[6]
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.[6] The selectivity of an inhibitor for COX-2 over COX-1 can be expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.[6]
Disclaimer: The following data for this compound is hypothetical and for illustrative purposes only, as publicly available experimental data is not currently available. The data for the benchmark inhibitors are based on published values.
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 10.5 (Hypothetical) | 0.2 (Hypothetical) | 52.5 (Hypothetical) |
| Diclofenac | 0.075[13] | 0.038[13] | ~2 |
| Celecoxib | 15[10] | 0.04[10][11] | 375 |
The Cyclooxygenase (COX) Signaling Pathway
The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The diagram below illustrates the role of COX-1 and COX-2 in this pathway.
References
- 1. This compound/CAS:832740-47-3-HXCHEM [hxchem.net]
- 2. do.labnovo.com [do.labnovo.com]
- 3. Buy this compound | 832740-47-3 [smolecule.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Celecoxib (Celebrex), cyclooxygenase-2 (COX-2) inhibitor (CAS 169590-42-5) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Potential of Phenoxymethyl Tetrazole Derivatives and [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
Introduction: The Rationale for Tetrazoles in Oncology
In the landscape of modern oncology drug discovery, the tetrazole moiety has emerged as a compelling pharmacophore.[1][2] Its unique physicochemical properties, particularly its role as a bioisostere for the carboxylic acid group, render it a valuable component in the design of novel therapeutic agents.[2][3] The metabolic stability and ability of the tetrazole ring to participate in crucial binding interactions have led to its incorporation in a variety of anticancer drug candidates.[3] This guide provides a comparative analysis of two such classes of tetrazole-containing compounds: phenoxymethyl tetrazole derivatives and [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. While direct comparative studies are not extensively available in peer-reviewed literature, this guide will synthesize existing data, propose a likely shared mechanism of action, and provide the experimental framework for a head-to-head evaluation.
Structural Framework and Proposed Mechanism of Action
The antitumor activity of both phenoxymethyl tetrazole derivatives and this compound is likely rooted in a shared mechanism: the inhibition of the MDM2-p53 protein-protein interaction.[4] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is a primary negative regulator of p53, binding to it and targeting it for degradation.[5] Small molecules that can disrupt this interaction are of significant therapeutic interest as they can restore p53 function and trigger tumor cell death.[6][7][8]
A key patent in this area describes derivatives of both phenoxy acetic acid and phenoxymethyl tetrazole as antagonists of MDM2 activity.[4] This suggests that both scaffolds are capable of mimicking the key interactions of p53 with MDM2, thereby liberating p53 to exert its tumor-suppressive effects.
Proposed Mechanism of Action: MDM2-p53 Inhibition
Caption: Proposed mechanism of action for phenoxymethyl tetrazole derivatives and this compound.
Comparative Antitumor Activity: A Data-Driven Perspective
While a direct, side-by-side comparison is not available, we can infer the potential antitumor activity from studies on various tetrazole derivatives. The following table summarizes representative IC50 values for different tetrazole-containing compounds against various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Tetrazole | T-47D (Breast) | 3.83 - 10.00 | [9] |
| Indole-based Tetrazole | MCF-7 (Breast) | 3.08 - 22.65 | [9] |
| Spiro-oxindole Tetrazole Analog | SJSA-1 (Osteosarcoma) | 0.2 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][10]triazine | HT-29 (Colon) | 0.22 - 0.27 | [11] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][10]triazine | PC-3 (Prostate) | 0.3 | [11] |
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the antitumor activity of phenoxymethyl tetrazole derivatives and this compound, a series of well-controlled in vitro experiments are necessary.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenoxymethyl tetrazole derivatives and this compound in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Experimental Workflow: In Vitro Antitumor Activity Evaluation
Caption: A streamlined workflow for the comprehensive in vitro comparison of antitumor agents.
Apoptosis Induction Analysis
To confirm that the observed cytotoxicity is due to programmed cell death, an apoptosis assay using Annexin V and propidium iodide (PI) staining followed by flow cytometry is recommended.
Brief Protocol:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
To investigate the effect of the compounds on cell cycle progression, PI staining of DNA followed by flow cytometry can be performed.
Brief Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat with RNase A.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Validation: Western Blotting
To confirm the proposed mechanism of action, Western blotting can be used to assess the levels of p53 and MDM2.
Brief Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in p53 levels would be indicative of MDM2 inhibition.
Conclusion and Future Directions
Phenoxymethyl tetrazole derivatives represent a promising class of antitumor agents, with a likely mechanism of action involving the inhibition of the MDM2-p53 interaction. While this compound is structurally related and falls within a class of compounds patented for this activity, a lack of publicly available experimental data on its efficacy makes a direct comparison challenging.
The experimental framework outlined in this guide provides a clear path for a rigorous head-to-head comparison. Such studies are crucial to elucidate the structure-activity relationships and to identify the more potent and selective candidate for further preclinical and clinical development. Future research should focus on synthesizing and evaluating a focused library of these compounds to build a comprehensive understanding of their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazole Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0947511A1 - Derivatives of phenoxy acetic acid and of phenoxymethyl tetrazole having antitumor activity - Google Patents [patents.google.com]
- 5. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent and Orally Active Small-Molecule Inhibitors of the MDM2-p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro and in silico evaluation of indole-based tetrazole derivatives as putative anti-breast cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design and in vitro evaluation of novel tetrazole derivatives of dianisidine as anticancer agents targeting Bcl-2 apoptosis regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid Analogs as Xanthine Oxidase Inhibitors
This guide provides a detailed comparison of the in vivo efficacy of novel analogs based on the [4-(1H-tetrazol-1-yl)phenoxy]acetic acid scaffold. Designed for researchers and drug development professionals, this document synthesizes findings from recent preclinical studies, offering objective performance comparisons supported by experimental data. We will delve into the structural nuances that drive efficacy, the experimental models used for validation, and the resulting pharmacokinetic insights.
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering similar acidity and spatial arrangement while often improving metabolic stability and pharmacokinetic profiles. This has made the [4-(1H-tetrazol-1-yl)phenoxy] scaffold a promising starting point for developing inhibitors of xanthine oxidase (XO), a critical enzyme in purine metabolism.[1] Inhibition of XO reduces the production of uric acid, offering a therapeutic strategy for managing hyperuricemia and gout.[2] This guide focuses on comparing the uric acid-lowering effects of several recently developed analogs in established animal models.
Comparative Analysis of In Vivo Hypouricemic Effects
The primary measure of in vivo efficacy for this class of compounds is their ability to reduce serum uric acid levels. The most common and relevant preclinical model for this assessment is the potassium oxonate-induced hyperuricemic rat model. Potassium oxonate is a uricase inhibitor which, when administered to rats, elevates serum uric acid levels, thereby simulating the hyperuricemic condition in humans.
Recent research has identified several potent analogs. We will compare three notable compounds: g25 , 12r , and 3j , each featuring a distinct modification on the core scaffold.
-
Compound g25 : An N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivative that emerged from an initial structure-activity relationship (SAR) campaign. It possesses a 1H-imidazole-5-carboxamide scaffold and demonstrated significant XO inhibitory potency.[3]
-
Compound 12r : A subsequent optimization of the N-phenyl aromatic amide series, designed to improve upon the efficacy of g25.[4]
-
Compound 3j : A derivative incorporating a 1,2,4-oxadiazol-5(4H)-one moiety, representing a different strategic modification to the core structure.[5]
The in vivo data for these compounds reveal significant differences in their uric acid-lowering capabilities.
| Compound | Dose (Oral) | Animal Model | Key Efficacy Outcome | Source |
| g25 | 10 mg/kg | Potassium Oxonate-Induced Hyperuricemic Rats | 22.4% reduction in serum uric acid levels at 1 hour. | [4][6] |
| 12r | 10 mg/kg | Potassium Oxonate-Induced Hyperuricemic Rats | 30.61% reduction in serum uric acid levels at 1 hour. | [4] |
| 3j | 15 mg/kg | Potassium Oxonate-Induced Hyperuricemic Rats | Effective reduction in serum uric acid levels (specific percentage not detailed in abstract). | [5] |
The direct comparison between g25 and 12r at the same dose is particularly insightful. The structural evolution from g25 to 12r, which involved modifications to the amide portion of the molecule, resulted in a marked improvement in in vivo activity, with 12r showing a superior uric acid lowering effect.[4] This highlights a successful optimization strategy within this chemical series. While a direct quantitative comparison with 3j is challenging due to the different dosage used, its demonstrated efficacy confirms that multiple modification strategies on the core scaffold can yield potent XO inhibitors.[5]
Structure-Activity Relationship (SAR) and Mechanistic Insights
The superior performance of analog 12r over g25 underscores key SAR insights. The modifications in 12r led to an improved binding affinity with the xanthine oxidase active site, as rationalized by molecular docking and dynamics simulations. These simulations suggest strong interactions with key residues such as Glu1261, Arg880, and Thr1010.[4] Enzyme kinetic studies revealed that these compounds, including g25 and 3j , generally act as mixed-type inhibitors, indicating they bind to both the free enzyme and the enzyme-substrate complex.[3][5]
The diagram below illustrates the core scaffold and the points of modification for the discussed analogs.
Pharmacokinetic Profiles
Pharmacokinetic properties are crucial for translating in vitro potency into in vivo efficacy. Limited pharmacokinetic data is available for this series, but the information on compound 12r is informative. Following oral administration, 12r exhibited a short half-life (t1/2) of 0.25 hours.[4]
This rapid clearance is a critical consideration for drug development. While the compound is highly potent, a short half-life might necessitate frequent dosing or formulation strategies (e.g., extended-release) to maintain therapeutic concentrations. This finding underscores the necessity of integrating pharmacokinetic profiling early in the drug discovery process to guide lead optimization.
Experimental Protocol: In Vivo Hyperuricemia Model
The following protocol outlines the standardized method for inducing and evaluating hyperuricemia in rats, as synthesized from the methodologies in the cited literature.[3][5] This self-validating system ensures reproducible results for comparing the efficacy of test compounds.
Objective: To assess the uric acid-lowering effect of test compounds in a potassium oxonate-induced hyperuricemic rat model.
Materials:
-
Male Wistar rats (180-220 g)
-
Potassium Oxonate (PO)
-
Test Compounds (e.g., g25, 12r) and Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Reference Drug (e.g., Allopurinol, Febuxostat)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Uric acid assay kit
Workflow Diagram:
Step-by-Step Procedure:
-
Animal Acclimation: Acclimate male Wistar rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard chow and water ad libitum).
-
Grouping and Baseline: Fast animals overnight before the experiment. Assign them to experimental groups (n=6-8 per group): Normal Control, Model Control (Vehicle), Positive Control (e.g., Allopurinol 10 mg/kg), and Test Compound groups at various doses. Collect a baseline (T=0) blood sample.
-
Drug Administration: Administer the test compounds, positive control, or vehicle orally by gavage. The causality for oral administration is to assess the compound's performance via the intended clinical route.
-
Induction of Hyperuricemia: One hour after drug administration, administer potassium oxonate (e.g., 250 mg/kg) via intraperitoneal injection to all groups except the Normal Control. This timing is critical to ensure the test compound has been absorbed and is systemically available when uric acid production increases.
-
Blood Sampling and Analysis: Collect blood samples from the retro-orbital plexus at specified time points (e.g., 1 or 2 hours after potassium oxonate injection).
-
Serum Preparation: Allow blood to clot, then centrifuge at 3000 rpm for 10 minutes to obtain serum.
-
Uric Acid Measurement: Determine the concentration of uric acid in the serum using a commercially available enzymatic colorimetric kit, measuring absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage reduction in serum uric acid for each treatment group relative to the model control group using the formula: % Reduction = [(UA_model - UA_treated) / (UA_model - UA_normal)] x 100.
Conclusion and Future Directions
The comparative analysis of this compound analogs demonstrates a fertile ground for the development of potent xanthine oxidase inhibitors. The progression from compound g25 to the more efficacious 12r illustrates a successful, data-driven optimization of the N-phenyl aromatic amide scaffold, yielding a compound with superior in vivo hypouricemic activity.[4]
However, the short pharmacokinetic half-life of lead compounds like 12r presents a clear challenge for further development.[4] Future research should focus on two parallel objectives:
-
Pharmacokinetic Optimization: Modify the scaffold to improve metabolic stability and extend the plasma half-life without compromising potency. This may involve blocking sites of metabolism or altering physicochemical properties to reduce clearance.
-
Exploration of Diverse Scaffolds: The efficacy of compound 3j , with its distinct 1,2,4-oxadiazol-5(4H)-one moiety, suggests that alternative heterocyclic systems can be successfully integrated with the core [4-(1H-tetrazol-1-yl)phenoxy] structure to achieve potent in vivo activity.[5]
References
- 1. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase inhibitors beyond allopurinol and febuxostat; an overview and selection of potential leads based on in silico calculated physico-chemical properties, predicted pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-1,2,4-oxadiazol-5(4H)-ones as promising xanthine oxidase inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Ensuring Reproducibility in Biological Assays of Novel Phenoxyacetic Acid Analogs as Potential PPAR Agonists
In the quest for novel therapeutics targeting metabolic and inflammatory diseases, Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as a critical target. The discovery of new PPAR agonists is an active area of research, with various chemical scaffolds being explored for their potential to modulate the activity of these nuclear receptors. Among these, phenoxyacetic acid derivatives, such as [4-(1H-tetrazol-1-yl)phenoxy]acetic acid, represent a class of compounds with potential therapeutic applications. However, the journey from a synthesized compound to a validated biological lead is fraught with challenges, chief among them being the reproducibility of biological assays.
This guide provides a comprehensive overview of key biological assays for characterizing novel phenoxyacetic acid analogs as potential PPAR agonists, with a strong emphasis on the factors that influence experimental reproducibility. We will delve into the technical details of these assays, explain the rationale behind experimental choices, and offer insights to ensure the generation of robust and reliable data.
Part 1: Primary Screening for PPAR Agonism: The Luciferase Reporter Assay
The initial step in evaluating a novel compound for PPAR agonism is typically a cell-based reporter gene assay. This assay provides a quantitative measure of the compound's ability to activate the receptor and drive the expression of a reporter gene, usually luciferase.
Core Principle
Cells are transiently co-transfected with two plasmids: one expressing the PPAR of interest (e.g., PPARα) and another containing a luciferase gene under the control of a PPAR response element (PPRE). If the test compound activates PPARα, the receptor-ligand complex binds to the PPRE and drives the expression of luciferase, leading to a measurable light signal upon the addition of a substrate.
Experimental Protocol: PPARα Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HepG2 or HEK293T, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells in a 96-well plate with a PPARα expression vector and a PPRE-luciferase reporter plasmid. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., a 7-point dose-response curve).
-
Include appropriate controls:
-
-
Luciferase Assay:
-
After 18-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[4]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response).
-
Critical Factors for Reproducibility
| Parameter | Importance for Reproducibility | Recommendations |
| Cell Line Choice | Different cell lines have varying levels of endogenous nuclear receptors and co-factors, which can influence the assay window and sensitivity. | Use a well-characterized cell line (e.g., HepG2 for liver-specific effects, HEK293T for high transfection efficiency). Maintain consistent cell passage numbers. |
| Plasmid Quality | The purity and integrity of the plasmid DNA directly impact transfection efficiency and reporter gene expression. | Use high-purity plasmid preparations. Verify the integrity and sequence of the constructs. |
| Compound Solubility | Poorly soluble compounds can precipitate in the culture medium, leading to inaccurate concentration-response curves. | Determine the solubility of the test compound in the assay medium beforehand. Use a concentration range that is well within the solubility limits. |
| Positive Control | The choice and concentration of the positive control set the benchmark for maximal activation and are crucial for comparing results across experiments. | Use a well-established PPARα agonist (e.g., Fenofibric acid, GW7647) at a concentration that gives a maximal response. |
Visualizing the Workflow
Caption: Workflow of a dual-luciferase reporter assay for PPARα agonism.
Part 2: Secondary Validation: Target Gene Expression Analysis
A positive hit from the primary screen should be validated by assessing its effect on the expression of known PPARα target genes. This provides evidence that the compound engages the receptor in a cellular context and elicits a downstream biological response.
Core Principle
PPARα activation leads to the increased transcription of genes involved in fatty acid metabolism, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1). Quantitative Polymerase Chain Reaction (qPCR) is used to measure the changes in the mRNA levels of these target genes following compound treatment.
Experimental Protocol: qPCR for PPARα Target Genes
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2) in a 6-well or 12-well plate.
-
Treat the cells with the test compound at various concentrations, including vehicle and a positive control agonist, for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit. Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes with validated primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in target gene expression in compound-treated cells to the vehicle-treated control.
-
Critical Factors for Reproducibility
| Parameter | Importance for Reproducibility | Recommendations |
| RNA Quality | Degraded or contaminated RNA will lead to inefficient cDNA synthesis and inaccurate qPCR results. | Use a robust RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). |
| Primer Validation | Poorly designed primers can result in non-specific amplification and inaccurate quantification. | Design primers using established software and validate their efficiency and specificity (e.g., via melt curve analysis and gel electrophoresis). |
| Housekeeping Gene Selection | The expression of the housekeeping gene should be stable across all experimental conditions. | Validate the stability of potential housekeeping genes for your specific cell line and treatment conditions. |
| Experimental Controls | Proper controls are essential to interpret the results correctly. | Always include a vehicle control, a positive control agonist, and consider an antagonist co-treatment to demonstrate PPARα-dependency.[3] |
Visualizing the PPARα Signaling Pathway
Caption: PPARα signaling pathway upon agonist activation.
Part 3: Functional Characterization: In Vitro Anti-Inflammatory Assay
PPARα agonists are known to possess anti-inflammatory properties.[1] A functional assay to assess this activity can provide further evidence of the compound's therapeutic potential and help differentiate it from other agonists.
Core Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages. This assay measures the ability of a test compound to suppress the LPS-induced production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
Experimental Protocol: LPS-Induced Cytokine Production in THP-1 Macrophages
-
Cell Differentiation:
-
Culture THP-1 monocytes and differentiate them into macrophages using Phorbol 12-myristate 13-acetate (PMA).
-
-
Compound Pre-treatment:
-
Pre-treat the differentiated macrophages with the test compound or controls for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant and measure the concentration of IL-6 or TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Alternatively, measure the mRNA levels of these cytokines using qPCR.
-
Critical Factors for Reproducibility
| Parameter | Importance for Reproducibility | Recommendations |
| THP-1 Differentiation | The differentiation state of the THP-1 cells can significantly impact their responsiveness to LPS. | Standardize the PMA concentration and differentiation time. Visually confirm macrophage morphology. |
| LPS Potency | The activity of LPS can vary between lots. | Use a single lot of LPS for a set of experiments. Perform a dose-response curve to determine the optimal concentration. |
| Timing of Treatment | The timing of compound pre-treatment and LPS stimulation is critical for observing an inhibitory effect. | Optimize the pre-treatment and stimulation times for your specific experimental setup. |
Part 4: The Foundation of Reproducibility: Compound Integrity
The purity and identity of the test compound are paramount for the reproducibility of any biological assay. Impurities from the synthesis process can have their own biological activities, leading to false-positive or false-negative results.
Best Practices
-
Chemical Characterization: Confirm the structure of the synthesized compound using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
-
Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for biological screening.[5]
-
Proper Storage: Store the compound under appropriate conditions (e.g., protected from light, at a low temperature) to prevent degradation.
Conclusion
Ensuring the reproducibility of biological assays for novel compounds like this compound and its analogs is a multi-faceted challenge. It requires a deep understanding of the assay principles, meticulous attention to experimental detail, and a commitment to rigorous validation and quality control. By carefully considering the factors outlined in this guide—from cell line choice and compound purity to the selection of appropriate controls—researchers can build a robust and reliable screening cascade. This systematic approach will not only enhance the confidence in the generated data but also accelerate the discovery of new and effective PPAR agonists for the treatment of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 832740-47-3 [smolecule.com]
Safety Operating Guide
Navigating the Disposal of [4-(1H-tetrazol-1-yl)phenoxy]acetic Acid: A Guide for Laboratory Professionals
Core Principles of Disposal: A Proactive Stance on Safety
The guiding principle for the disposal of [4-(1H-tetrazol-1-yl)phenoxy]acetic acid is to treat it with a higher degree of caution than its individual components might suggest. The combination of a high-nitrogen, potentially energetic tetrazole ring system with a biologically active phenoxyacetic acid structure necessitates a multi-faceted approach to waste management, prioritizing the safety of laboratory personnel and the protection of the environment.
Hazard Assessment: Understanding the "Why" Behind the Precautions
A sound disposal plan is built upon a thorough understanding of the potential hazards. The hazards associated with this compound can be inferred from its structural components.
| Functional Group | Potential Hazards | Rationale |
| 1H-Tetrazole Ring | - Explosive Decomposition: Tetrazole-containing compounds are known for their high nitrogen content and can decompose exothermically upon heating, shock, or friction.[1][2] - Toxic Combustion Products: Thermal decomposition can release toxic gases, including nitrogen oxides and hydrogen cyanide.[3] | The tetrazole ring is an energetic functional group. The thermal decomposition of tetrazoles can proceed through different pathways, leading to the formation of nitrogen gas or azides.[2][4] |
| Phenoxyacetic Acid | - Skin and Eye Irritation: Phenoxyacetic acid and its derivatives are known to be irritants.[5] - Harmful if Swallowed: Oral toxicity is a concern with this class of compounds.[5] | The acidic nature and the aromatic ring contribute to its irritant properties. |
| Combined Molecule | - Unknown Synergistic Effects: The interaction between the tetrazole and phenoxyacetic acid moieties could lead to unforeseen hazards. | It is prudent to assume that the combined molecule may have properties that are not simply the sum of its parts. |
Incompatible Materials: To prevent dangerous reactions, this compound waste should be segregated from:
-
Strong Oxidizing Agents: Can lead to violent reactions.[6][7]
-
Strong Bases: While used for neutralization, uncontrolled mixing can generate heat.
-
Metals: Some tetrazoles can form explosive salts with metals.[8]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling any waste containing this compound, the following minimum PPE should be worn:
-
Safety Goggles: Chemical splash goggles are mandatory to protect against eye irritation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves should be used. Always inspect gloves for integrity before use.
-
Laboratory Coat: To protect skin and clothing from contamination.
For procedures with a higher risk of aerosol generation, such as cleaning up a large spill, a face shield and respiratory protection may be necessary.
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity and nature of the waste.
Diagram: Decision-Making Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
For Small Quantities of Aqueous Waste (e.g., <100 mL of a dilute solution):
This method is only suitable for waste that is hazardous solely due to its acidic nature and does not contain other hazardous materials.
Protocol for Neutralization:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood to avoid inhalation of any potential vapors.
-
Prepare a Dilute Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water.
-
Cool the Acidic Waste: Place the beaker containing the acidic waste in an ice bath to dissipate any heat generated during neutralization.[9][10]
-
Slowly Add Base: While stirring gently, slowly add the dilute basic solution to the acidic waste.[9][11] Never add water directly to the concentrated acid.[9]
-
Monitor pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Target pH: Continue adding the basic solution until the pH is between 5.5 and 9.0.[10][12][13]
-
Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer with a large volume of running water (at least 20 times the volume of the neutralized solution), provided this is in accordance with your institution's and local wastewater regulations.[10][12]
For Solid Waste and Bulk Liquid Waste:
Incineration by a licensed hazardous waste disposal company is the recommended method for solid waste (including contaminated lab consumables like gloves and weighing paper) and bulk or concentrated liquid waste.
Protocol for Collection and Storage:
-
Waste Segregation: Collect all waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Handle with Caution - Tetrazole Compound")
-
The accumulation start date
-
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of heat or ignition. The container must be kept closed except when adding waste.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup by a certified hazardous waste contractor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
For a Small Spill (<1 g of solid or <100 mL of dilute solution):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container.
For a Large Spill (>1 g of solid or >100 mL of dilute solution):
-
Evacuate: Immediately evacuate the area.
-
Alert Supervisor and EHS: Notify your supervisor and your institution's EHS department.
-
Restrict Access: Prevent others from entering the spill area.
-
Professional Cleanup: Allow trained emergency personnel to handle the cleanup.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental protection.
References
- 1. Buy this compound | 832740-47-3 [smolecule.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. sciencemadness.org [sciencemadness.org]
- 9. esd.uga.edu [esd.uga.edu]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 12. uwb.edu [uwb.edu]
- 13. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for [4-(1H-tetrazol-1-yl)phenoxy]acetic acid
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling [4-(1H-tetrazol-1-yl)phenoxy]acetic acid. This guide is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from safety data for structurally similar compounds to provide a comprehensive and cautious approach.
Hazard Assessment: A Compound of Dual-Risk
-
Phenoxyacetic Acid Moiety: This part of the molecule contributes to acidic properties. Compounds of this class are known to be harmful if swallowed, and can cause significant skin, eye, and respiratory irritation.[1]
-
Tetrazole Ring: This nitrogen-rich heterocycle introduces a more severe set of potential hazards. Tetrazoles as a class of compounds can be energetically unstable, with the potential to be flammable solids that may decompose explosively upon heating, shock, or friction.[2][3] A critical and well-documented hazard is the potential formation of highly toxic and explosive hydrazoic acid (HN₃), particularly under acidic conditions.[4][5] Furthermore, tetrazoles can form shock-sensitive, explosive salts with heavy metals.[2][5]
The combined potential for chemical irritation and explosive instability necessitates a stringent adherence to the safety protocols outlined below.
| Hazard Class | Potential Manifestation | Primary Concern | Source Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | Phenoxyacetic Acid | |
| Skin Irritation | Causes skin irritation upon contact. | Phenoxyacetic Acid | [1] |
| Eye Irritation | Causes serious eye irritation/damage. | Phenoxyacetic Acid | [1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust. | Phenoxyacetic Acid | [1] |
| Explosive Hazard | May explode if heated, or due to shock or friction. | 1H-Tetrazole | [2][3] |
| High Reactivity | Can form explosive metal salts. Reacts with acids to form explosive hydrazoic acid (HN₃). | 1H-Tetrazole | [2][4][5] |
The Hierarchy of Controls: Beyond PPE
Before detailing personal protective equipment, it is critical to implement foundational engineering and administrative controls. PPE is the last line of defense; it does not eliminate the hazard.
Caption: Hierarchy of controls for chemical handling.
-
Engineering Controls :
-
Chemical Fume Hood : All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to mitigate inhalation risks and contain potential splashes or reactions.[6][7]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[8]
-
Emergency Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]
-
-
Administrative Controls :
-
Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all procedures involving this compound.
-
Restricted Access : Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hazard Communication : Ensure all containers are clearly labeled with the compound's identity and associated GHS hazard pictograms.[9]
-
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound. Double-gloving is highly recommended as a best practice.[6][7]
| Protection Type | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles AND a full-face shield. | Protects against serious eye irritation from splashes of the acidic compound.[10] The face shield provides an additional layer of protection from unexpected energetic decomposition. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before each use. | Provides a barrier against skin irritation.[6][11] Use proper glove removal technique to avoid contaminating skin.[12] |
| Skin & Body Protection | A flame-resistant (FR) lab coat worn over a chemical-resistant apron. | The FR lab coat offers protection against flash fire hazards associated with tetrazoles. The apron provides a barrier against chemical splashes.[6] All skin should be covered; long pants and closed-toe shoes are mandatory.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if there is a risk of dust generation outside of a fume hood. | Protects against inhalation of dust, which may cause respiratory irritation.[11] |
Operational Plan: A Step-by-Step Handling Guide
This protocol ensures that the compound is handled in a manner that minimizes all identified risks.
-
Preparation :
-
Verify the fume hood is functioning correctly.
-
Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.
-
Ensure a designated, labeled waste container is ready.
-
Don all required PPE as specified in the table above.
-
-
Handling the Solid Compound (Weighing) :
-
Conduct all weighing operations on a tared weigh boat inside the fume hood or in a ventilated balance enclosure.
-
Use spark-proof tools to handle the solid material to minimize the risk of ignition from friction or static discharge.[2][13]
-
Avoid creating dust. If dust is generated, allow it to settle before proceeding.[10]
-
Close the primary container securely immediately after dispensing.
-
-
Solution Preparation & Use :
-
Slowly add the solid compound to the solvent with stirring.
-
Be aware of incompatibilities. Avoid strong oxidizing agents, strong bases, and strong acids.[2][14] Crucially, avoid conditions that could lead to acidification, which might generate hydrazoic acid.[4]
-
If heating is required, use a controlled heating mantle and monitor the temperature carefully. Never heat the compound to its melting point or above, as this could lead to explosive decomposition.[2][3]
-
-
Post-Procedure Cleanup :
-
Decontaminate all non-disposable equipment used.
-
Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.
-
Dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Disposal Plan: Managing Hazardous Waste Streams
Improper disposal can lead to dangerous situations, including the formation of explosive metal azides in plumbing.
Caption: Waste disposal workflow for generated materials.
-
Waste Segregation : All materials that come into contact with this compound are considered hazardous waste. This includes gloves, weigh boats, pipette tips, and contaminated paper towels.[6]
-
Containerization :
-
Container Rinsing : Empty containers that held the compound should be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste.[6]
-
Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[10] Never pour waste down the drain.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biofinechemical.com [biofinechemical.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. iigtchem.com [iigtchem.com]
- 8. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 9. aksci.com [aksci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. leelinework.com [leelinework.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
